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  • Product: Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid
  • CAS: 2124221-12-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid

Disclaimer: As of the current date, there is no publicly available scientific literature that specifically elucidates the mechanism of action of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid. This compound is pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the current date, there is no publicly available scientific literature that specifically elucidates the mechanism of action of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid. This compound is primarily available as a chemical intermediate from various suppliers.[1][2][3][4][5][6][7][8][9] The following guide, therefore, presents a hypothetical yet scientifically grounded exploration of its potential mechanisms of action based on a detailed analysis of its structural motifs and the known biological activities of analogous compounds. This document is intended to serve as a strategic roadmap for researchers initiating an investigation into the pharmacological properties of this molecule.

Part 1: Molecular Architecture and Physicochemical Profile

The structure of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid presents a unique combination of a saturated carbocyclic core, a secondary amine, and a strongly acidic sulfonic acid group.[1] This tripartite structure provides a foundation for postulating its potential interactions with biological macromolecules.

Structural Features:

  • Trans-1,4-disubstituted Cyclohexane Scaffold: This rigid, non-polar core provides a defined three-dimensional orientation for the appended functional groups. The trans configuration locks the methylamino and methanesulfonic acid groups in a pseudo-equatorial position, minimizing steric hindrance and presenting them for potential interactions.

  • Secondary Methylamine Group: At physiological pH, this group is expected to be protonated, bearing a positive charge. It can act as a hydrogen bond donor and participate in electrostatic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in a protein binding pocket. The methyl group provides a degree of steric bulk and lipophilicity compared to a primary amine.

  • Methanesulfonic Acid Group: As a strong acid, this group will be deprotonated and negatively charged at physiological pH.[10][11][12] It can form strong ionic bonds with positively charged residues such as lysine and arginine. Its presence also significantly increases the water solubility of the molecule.

Physicochemical Properties:

A summary of the calculated physicochemical properties of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is presented in the table below. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing relevant biological assays.

PropertyValueSource
Molecular FormulaC8H17NO3S[2][3][6]
Molecular Weight207.29 g/mol [2][7]
Topological Polar Surface Area (TPSA)66.4 Ų[2]
Predicted LogP0.6524[2]
Hydrogen Bond Donors2[2]
Hydrogen Bond Acceptors3[2]
Rotatable Bonds3[2]

Part 2: Postulated Mechanisms of Action and Potential Biological Targets

Based on the structural and physicochemical analysis, we can hypothesize several plausible mechanisms of action for Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid.

Hypothesis 1: Kinase Inhibition

The N-methylcyclohexylamine moiety is a structural feature found in some kinase inhibitors.[13][14] Kinase active sites often have distinct regions that accommodate both hydrophobic and charged groups.

Rationale:

  • The cyclohexane ring could occupy a hydrophobic pocket within the kinase active site.

  • The protonated secondary amine could form a crucial hydrogen bond with the hinge region of the kinase, a common interaction for many kinase inhibitors.

  • The negatively charged sulfonic acid group could interact with a positively charged residue (e.g., lysine) often found near the ATP binding site, potentially conferring selectivity.

Hypothetical Binding Mode in a Kinase Active Site:

G cluster_kinase Kinase Active Site cluster_ligand Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid hinge Hinge Region (Hydrogen Bond Acceptor) hydrophobic_pocket Hydrophobic Pocket lysine Lysine Residue (Positive Charge) cyclohexane Cyclohexane Ring cyclohexane->hydrophobic_pocket Hydrophobic Interaction amine Methylamine (NH2+) amine->hinge Hydrogen Bond sulfonic_acid Sulfonic Acid (SO3-) sulfonic_acid->lysine Ionic Bond

Caption: Hypothetical binding of the compound in a kinase active site.

Hypothesis 2: GPCR Modulation

The presence of a secondary amine is a common feature in ligands for G-protein coupled receptors (GPCRs), particularly aminergic GPCRs.

Rationale:

  • The protonated amine could interact with a conserved aspartate residue in transmembrane domain 3 (TM3) of many aminergic GPCRs.

  • The cyclohexane ring could fit into a hydrophobic pocket within the transmembrane helices.

  • The sulfonic acid group could form an additional interaction with a positively charged residue in the binding pocket, contributing to affinity and selectivity.

Hypothetical Interaction with a GPCR Binding Pocket:

G gpcr GPCR Binding Pocket TM3 (Asp) TM5 TM6 (Hydrophobic Pocket) ligand Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid Methylamine (NH2+) Cyclohexane Ring Sulfonic Acid (SO3-) ligand:amine->gpcr:tm3 Ionic Bond ligand:ring->gpcr:tm6 Hydrophobic Interaction

Caption: Postulated interaction of the compound with a GPCR.

Part 3: Experimental Workflow for Mechanism of Action Deconvolution

A systematic, multi-phased experimental approach is required to elucidate the mechanism of action of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid.

Phase 1: Target Identification and Initial Validation

Objective: To identify the primary biological target(s) of the compound.

Experimental Protocol: Broad Target Screening

  • Compound Preparation: Prepare a 10 mM stock solution of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid in an appropriate solvent (e.g., water or DMSO).

  • Screening Panel: Submit the compound for screening against a broad panel of biological targets, such as a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan) and a GPCR panel (e.g., MilliporeSigma GPCR profiler).

  • Data Analysis: Analyze the screening data to identify targets that show significant interaction with the compound (e.g., >50% inhibition or binding at a concentration of 10 µM).

Experimental Protocol: Primary Binding Assay (Example: Radioligand Binding Assay for a GPCR)

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Assay Buffer: Prepare a suitable binding buffer.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a known radiolabeled ligand and increasing concentrations of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid.

  • Incubation and Filtration: Incubate to allow binding to reach equilibrium, then rapidly filter the contents of each well and wash to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the compound and fit the data to a one-site competition model to determine the Ki (inhibition constant).

Workflow for Target Identification:

G start Compound Synthesis and Characterization screen Broad Target Screening (Kinases, GPCRs, etc.) start->screen hit_id Hit Identification (>50% inhibition @ 10 µM) screen->hit_id binding_assay Primary Binding Assay (e.g., Radioligand Binding) hit_id->binding_assay determine_ki Determine Ki binding_assay->determine_ki validated_hit Validated Hit determine_ki->validated_hit

Caption: Experimental workflow for target identification and validation.

Phase 2: In Vitro Functional Characterization

Objective: To determine the functional effect of the compound on its validated target.

Experimental Protocol: Kinase Enzymatic Assay

  • Reagents: Obtain the purified kinase, a suitable substrate peptide, and ATP.

  • Assay Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Reaction Termination and Detection: After a set incubation time, stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures remaining ATP).

  • Data Analysis: Plot the kinase activity against the log concentration of the compound to determine the IC50 value.

Phase 3: Cellular and In Vivo Assessment

Objective: To confirm target engagement in a cellular context and evaluate the compound's effects in a relevant biological system.

Experimental Protocol: Cellular Target Engagement Assay

  • Cell Line Selection: Choose a cell line that expresses the target of interest.

  • Compound Treatment: Treat the cells with increasing concentrations of the compound.

  • Target Engagement Measurement: Use a technique such as the Cellular Thermal Shift Assay (CETSA) or a target-specific phosphorylation antibody (for kinases) to measure the extent to which the compound binds to its target in the cells.

  • Data Analysis: Determine the EC50 for target engagement.

Conclusion and Future Directions

While the precise mechanism of action of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid remains to be elucidated, its chemical structure provides a strong basis for formulating testable hypotheses. The presence of a rigid cyclohexane scaffold, a secondary amine, and a sulfonic acid group suggests potential interactions with a range of biological targets, most notably kinases and GPCRs. The experimental workflow outlined in this guide provides a comprehensive and scientifically rigorous path forward for any research team seeking to unravel the pharmacological properties of this intriguing molecule. Future work should focus on executing this plan, with the ultimate goal of identifying its primary biological target, characterizing its functional effects, and exploring its potential therapeutic applications. The insights gained from such studies will be invaluable for the drug development community and may pave the way for novel therapeutic agents.

References

  • Trans-4-(Methylamino)Cyclohexyl)Methanesulfonic Acid. (2026, March 12).
  • Introduction of Methanesulfonic acid. ChemicalBook.
  • trans-(4-(Methylamino)cyclohexyl)methanesulfonic acid. ChemScene.
  • 2124221-12-9|Trans-(4-(methylamino)cyclohexyl)methanesulfonic acid. BLD Pharm.
  • N-Methylcyclohexylamine (CAS 100-60-7): A Comprehensive Guide. (2026, March 7).
  • Exploring n cyclohexyl n methylcyclohexanamine Applications and Industry Significance. (2026, February 12). Industry Analysis Report.
  • N-Methylcyclohexylamine 100-60-7 wiki. Guidechem.
  • Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Journal of Pharmaceutical Sciences.
  • China trans-4-(methylamino)cyclohexyl)methanesulfonic acid 2124221-12-9. Ningbo Syntame.
  • trans-(4-(Methylamino)cyclohexyl)methanesulfonic acid (CAS 2124221-12-9). Fluorochem.
  • trans-4-(methylamino)cyclohexyl)methanesulfonic acid. Career Henan Chemical Co.
  • trans-(4-(Methylamino)cyclohexyl)methanesulfonic acid | 2124221-12-9. Sigma-Aldrich.
  • Trans-(4-(methylamino)cyclohexyl)methanesulfonic acid | 2124221-12-9. ChemicalBook.
  • Methanesulfonic acid 75-75-2 wiki. Guidechem.
  • N-Methylcyclohexylamine Insightful Analysis: Trends, Competitor Dynamics, and Opportunities 2026-2033. Market Research Report.
  • CAS 100-60-7: N-Methylcyclohexylamine. CymitQuimica.
  • trans-(4-(Methylamino)cyclohexyl)methanesulfonic acid. MilliporeSigma.
  • Methanesulfonic Acid | CH4O3S | CID 6395. PubChem.
  • Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid - [M84808]. Synthonix, Inc.

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of trans-[4-(methylamino)cyclohexyl]methanesulfonic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is a bifunctional organic molecule feat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with a methylamino group and a methanesulfonic acid group. Its unique structure, combining a basic nitrogen center and a strongly acidic sulfonic acid moiety, makes it a zwitterionic compound with potential applications as a pharmaceutical intermediate and a building block in materials science.[1][2] A thorough understanding of its fundamental physicochemical properties, such as molecular weight and aqueous solubility, is critical for its application in drug design, formulation development, and synthetic chemistry. This guide provides a detailed analysis of these core properties, offering both established data and expert guidance on experimental determination where public data is unavailable.

I. Molecular Identity and Weight

The foundational step in characterizing any chemical entity is to establish its precise molecular formula and corresponding molecular weight. These values are fundamental for all stoichiometric calculations in synthesis, formulation, and analysis.

Chemical Structure and Formula
  • Systematic Name: trans-[4-(methylamino)cyclohexyl]methanesulfonic acid

  • CAS Number: 2124221-12-9[3]

  • Molecular Formula: C₈H₁₇NO₃S[4]

The structure consists of a cyclohexane ring with a methylamino (-NHCH₃) group and a methanesulfonic acid (-CH₂SO₃H) group in a trans configuration, meaning they are on opposite sides of the ring.

Molecular Weight

The molecular weight of this compound is consistently reported by major chemical suppliers. Minor variations in the reported values are due to differences in the isotopic masses used for the calculation.

ParameterValueSource(s)
Molecular Weight 207.29 g/mol ChemScene, Sigma-Aldrich, MilliporeSigma[4][5]
207.09 g/mol Fluorochem[3]

For the majority of laboratory applications, a molecular weight of 207.29 g/mol is a reliable value to use.

II. Aqueous Solubility: A Multifaceted Property

Aqueous solubility is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] For trans-[4-(methylamino)cyclohexyl]methanesulfonic acid, public databases and supplier specifications do not currently provide quantitative aqueous solubility data. However, a qualitative assessment based on its molecular structure, coupled with established experimental protocols, can provide a robust framework for its determination.

Theoretical Assessment of Solubility

The solubility of this molecule is governed by the interplay of its hydrophilic and hydrophobic components.

  • Hydrophilic Contributions:

    • Sulfonic Acid Group (-SO₃H): This is a strongly acidic functional group, comparable in strength to sulfuric acid.[6] It is highly polar and readily donates its proton in aqueous media, forming a sulfonate anion (-SO₃⁻). This ionic character significantly enhances water solubility through strong ion-dipole interactions with water molecules.[7]

    • Methylamino Group (-NHCH₃): This secondary amine is a weak base. In acidic to neutral pH, it can be protonated to form a methylammonium cation (-NH₂⁺CH₃), which also promotes water solubility via ion-dipole interactions.

  • Hydrophobic Contributions:

    • Cyclohexane Ring: The six-carbon aliphatic ring is nonpolar and hydrophobic. It contributes negatively to aqueous solubility.

Given the presence of two functional groups that can be ionized, trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is expected to be readily soluble in water. As a zwitterion (a molecule with both a positive and a negative charge), its lowest solubility will likely occur at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. At pH values significantly above or below the pI, the molecule will carry a net negative or positive charge, respectively, leading to increased solubility.

G cluster_solubility Factors Influencing Aqueous Solubility Molecule trans-[4-(methylamino)cyclohexyl] methanesulfonic acid Hydrophilic Hydrophilic Groups (Promote Solubility) Molecule->Hydrophilic Hydrophobic Hydrophobic Group (Reduces Solubility) Molecule->Hydrophobic Sulfonic_Acid Sulfonic Acid (-SO3H) Strongly Acidic, Forms Anion Hydrophilic->Sulfonic_Acid Amine Methylamino (-NHCH3) Weakly Basic, Forms Cation Hydrophilic->Amine Cyclohexane Cyclohexane Ring Nonpolar Hydrophobic->Cyclohexane

Caption: Logical relationship of functional groups influencing solubility.

Experimental Determination of Aqueous Solubility

In the absence of published data, experimental determination is necessary. The OECD Test Guideline 105 describes the "Flask Method," a robust and widely accepted protocol for determining water solubility for compounds with solubility above 10⁻² g/L.[7]

Protocol: Shake-Flask Method (Adapted from OECD Guideline 105)

  • Objective: To determine the saturation mass concentration of the test substance in water at a specific temperature (e.g., 20°C or 25°C).

  • Principle: A surplus of the solid compound is agitated in water for a prolonged period to achieve thermodynamic equilibrium. The concentration of the dissolved substance in the aqueous phase is then determined after separating the undissolved solid.

  • Materials & Equipment:

    • trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (high purity)

    • Reagent-grade water (e.g., double-distilled or Milli-Q)

    • Mechanical shaker or magnetic stirrer with temperature control

    • Centrifuge capable of temperature control

    • Analytical balance

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • A suitable analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Methodology:

    • Preliminary Test: A preliminary run is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in setting the appropriate sample amount and equilibration time for the main study.

    • Main Experiment (performed in triplicate): i. An excess amount of the solid compound (as determined from the preliminary test) is added to a known volume of water in a flask. ii. The flasks are sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C). The OECD guideline suggests that for substances like this, equilibration might take between 24 and 48 hours.[6] iii. Samples are periodically taken. To ensure equilibrium has been reached, concentrations measured at different time points (e.g., 24h, 48h) should agree within experimental error.

    • Phase Separation: i. Once equilibrium is reached, the mixture is allowed to settle. ii. To separate the undissolved solid from the aqueous phase, centrifugation at the test temperature is the preferred method. Filtration is generally avoided as the filter membrane can adsorb the solute.

    • Quantification: i. A precise aliquot of the clear supernatant is carefully removed. ii. The concentration of the dissolved compound is determined using a validated analytical method. A calibration curve with standards of known concentrations must be prepared. iii. The pH of the saturated solution should also be measured and reported.

G start Start add_excess Add excess solid to water in a flask start->add_excess agitate Agitate at constant temperature (e.g., 20°C) for 24-48 hours add_excess->agitate check_eq Check for Equilibrium (sample at different times) agitate->check_eq separate Separate Phases (Centrifugation at test temp.) check_eq->separate quantify Quantify concentration in supernatant (e.g., HPLC) separate->quantify report Report Solubility (g/L) and pH quantify->report end End report->end

Caption: Experimental workflow for the Shake-Flask solubility method.

Advanced Methods and Predictive Models

For ionizable compounds, alternative methods can provide more detailed information.

  • Potentiometric Titration: This method is particularly well-suited for determining the pH-solubility profile of ionizable compounds.[8][9][10] It involves titrating a suspension of the compound with a strong acid and base and monitoring the pH. The resulting data can be used to calculate the intrinsic solubility (the solubility of the neutral zwitterion) and the pKa values.

  • Computational Models: In silico tools can provide an early estimate of aqueous solubility.[5] Models like ESOL (Estimated Solubility) or machine learning-based approaches use molecular descriptors to predict logS (the base-10 logarithm of the solubility in mol/L).[4] While predictive, these models are not a substitute for experimental data, especially for novel structures.[1][3]

III. Conclusion and Recommendations

While the molecular weight of trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is well-established at 207.29 g/mol , its aqueous solubility has not been publicly documented. Based on its zwitterionic structure containing a highly polar sulfonic acid group and a basic amine, it is predicted to be readily water-soluble. For any application requiring precise solubility data, especially in pharmaceutical development, it is imperative to perform an experimental determination. The Shake-Flask method, following OECD guidelines, is the recommended standard protocol. For a more comprehensive understanding of its behavior in different pH environments, a potentiometric titration study is advised. These empirical data will provide the authoritative grounding necessary for robust scientific research and development.

References

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Alchemist-chem. Trans-4-(Methylamino)Cyclohexyl)Methanesulfonic Acid. [Link]

  • Thieme E-Books. Product Class 9: Arenesulfonic Acids and Derivatives. [Link]

  • Gokemi. Sulfonsyre (Sulfonic Acid). [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • ACS Publications. A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. [Link]

  • Rowan. Predicting Solubility. [Link]

  • PubMed. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. [Link]

  • Scite.ai. A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

  • ResearchGate. A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF. [Link]

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Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of trans-[4-(methylamino)cyclohexyl]methanesulfonic acid in Mammalian Cells

Introduction The proposed investigatory workflow is structured to move from broad assessments of cytotoxicity to more specific mechanistic endpoints, including apoptosis, genotoxicity, and oxidative stress. This tiered a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The proposed investigatory workflow is structured to move from broad assessments of cytotoxicity to more specific mechanistic endpoints, including apoptosis, genotoxicity, and oxidative stress. This tiered approach allows for a thorough characterization of the compound's cellular impact. For the purposes of this guide, we will assume the compound is soluble in a biocompatible solvent, such as dimethyl sulfoxide (DMSO), and appropriate vehicle controls will be essential in all described experiments. It is crucial to note that the final concentration of any solvent should be non-toxic to the selected cell lines[1].

Part 1: Foundational Cytotoxicity Assessment

The initial step in characterizing the toxicity of a novel compound is to determine its effect on cell viability and membrane integrity. A battery of assays with differing mechanistic bases is recommended to obtain a comprehensive and robust measure of cytotoxicity.

Cell Line Selection and Culture

The choice of mammalian cell lines is critical and should be guided by the intended application or potential exposure routes of the compound. For a general toxicity screen, a panel of cell lines is recommended, including:

  • HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cell line, crucial for assessing potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): Representative of renal cells, another common target for xenobiotic toxicity.

  • A549 (Human Lung Carcinoma): Relevant for compounds with potential inhalation exposure.

  • Balb/c 3T3 (Mouse Embryo Fibroblast): A common model for basal cytotoxicity testing[2].

All cell lines should be maintained in their recommended culture media and conditions, ensuring they are in the logarithmic growth phase at the time of experimentation.

Assessment of Cell Viability and Metabolic Activity (MTT Assay)

The MTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3] In viable cells, the yellow tetrazolium salt MTT is reduced to purple formazan crystals, the amount of which is proportional to the number of living cells.[3][4]

Experimental Protocol: MTT Assay [3]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (e.g., from 0.1 µM to 1000 µM) for 24, 48, and 72 hours. Include vehicle-only controls.

  • MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the compound concentration.

Assessment of Lysosomal Integrity (Neutral Red Uptake Assay)

The Neutral Red (NR) assay evaluates the accumulation of the neutral red dye in the lysosomes of viable cells. Cellular damage can impair the ability of lysosomes to retain the dye, providing a sensitive measure of cytotoxicity.

Experimental Protocol: Neutral Red Uptake Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Neutral Red Incubation: After the treatment period, replace the culture medium with a medium containing neutral red dye (e.g., 50 µg/mL) and incubate for 2-3 hours.

  • Dye Extraction: Wash the cells with a suitable buffer and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

  • Data Analysis: Similar to the MTT assay, calculate cell viability as a percentage of the control and determine the IC50 value.

Assessment of Cell Membrane Integrity (Lactate Dehydrogenase (LDH) Assay)

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[4][5]

Experimental Protocol: LDH Assay [4][5]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme to produce a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at approximately 490 nm.

  • Data Analysis: Include controls for maximum LDH release (by lysing untreated cells) and spontaneous LDH release (from untreated cells). Calculate the percentage of cytotoxicity based on these controls.

Data Presentation: Cytotoxicity Profile

AssayCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MTT HepG2
HEK293
A549
Balb/c 3T3
Neutral Red HepG2
HEK293
A549
Balb/c 3T3
LDH HepG2
HEK293
A549
Balb/c 3T3

Part 2: Mechanistic Insights into Cell Death

Following the determination of the cytotoxic potential, it is crucial to investigate the mode of cell death induced by the compound. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Detection of Apoptosis (Annexin V/Propidium Iodide Staining)

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6][7] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[6][7] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Experimental Protocol: Annexin V/PI Staining [6][7]

  • Cell Seeding and Treatment: Treat cells with trans-[4-(methylamino)cyclohexyl]methanesulfonic acid at concentrations around the determined IC50 for a suitable duration (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualization of Apoptotic Workflow

G cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis start Seed and Treat Cells with Compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain flow Flow Cytometry stain->flow results Quantify Cell Populations (Viable, Apoptotic, Necrotic) flow->results

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Part 3: Assessment of Genotoxic Potential

Genotoxicity assessment is a critical component of toxicological profiling, as DNA damage can lead to mutations and carcinogenesis.

DNA Strand Break Analysis (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[8][9][10] Damaged DNA migrates further in an electric field, creating a "comet" shape with a head (intact DNA) and a tail (fragmented DNA).[10] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[11]

Experimental Protocol: Alkaline Comet Assay [8]

  • Cell Treatment: Expose cells to non-lethal concentrations of the compound for a short duration (e.g., 2-4 hours).

  • Cell Embedding: Mix treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the percentage of DNA in the comet tail using specialized software.

Chromosomal Damage Evaluation (In Vitro Micronucleus Test)

The in vitro micronucleus test is used to identify substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates genotoxic activity.[12] The assay can be performed on various cell types, including human peripheral blood lymphocytes or cell lines like TK6.[13][14][15]

Experimental Protocol: In Vitro Micronucleus Test [13]

  • Cell Treatment: Treat cells with a range of compound concentrations for a period equivalent to 1.5-2 normal cell cycles.

  • Cytochalasin B Treatment (for cytokinesis block): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: Compare the frequency of micronucleated cells in treated cultures to that in vehicle-treated controls.

Part 4: Investigating Oxidative Stress

Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[16]

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol: ROS Detection [16][17]

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat them with the compound for a relevant time period.

  • Probe Loading: Load the cells with DCFH-DA and incubate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Express ROS levels as a percentage of the control.

Assessment of Glutathione Levels

Glutathione (GSH) is a major cellular antioxidant.[16] The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of oxidative stress.[16] A decrease in this ratio signifies increased oxidative stress.

Experimental Protocol: GSH/GSSG Ratio Assay [16]

  • Cell Lysis: Treat cells with the compound, then lyse them to release intracellular contents.

  • GSH and GSSG Measurement: Use a commercially available kit to measure the levels of both GSH and GSSG. These kits typically involve enzymatic reactions that lead to a colorimetric or fluorescent output.

  • Data Analysis: Calculate the GSH/GSSG ratio and compare it to that of untreated cells.

Evaluation of Lipid Peroxidation

Oxidative stress can lead to the peroxidation of lipids in cellular membranes, producing byproducts such as malondialdehyde (MDA). Measuring MDA levels is a common method for assessing lipid peroxidation.

Experimental Protocol: TBARS Assay for MDA

  • Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells.

  • TBARS Reaction: React the lysates with thiobarbituric acid (TBA) at high temperature and low pH. MDA reacts with TBA to form a colored product.

  • Absorbance Measurement: Measure the absorbance of the product at approximately 532 nm.

  • Data Analysis: Quantify the MDA concentration using a standard curve and express it relative to the total protein content of the lysate.

Oxidative Stress Pathway Visualization

G compound trans-[4-(methylamino)cyclohexyl] methanesulfonic acid ros Increased ROS Production compound->ros gsh_gssg Decreased GSH/GSSG Ratio ros->gsh_gssg lipid_peroxidation Lipid Peroxidation (MDA) ros->lipid_peroxidation cell_damage Cellular Damage & Cytotoxicity gsh_gssg->cell_damage lipid_peroxidation->cell_damage

Caption: Potential Pathway of Oxidative Stress-Induced Cytotoxicity.

Conclusion and Future Directions

This technical guide outlines a comprehensive, multi-faceted approach to characterizing the in vitro toxicity profile of trans-[4-(methylamino)cyclohexyl]methanesulfonic acid in mammalian cells. By systematically evaluating cytotoxicity, the mode of cell death, genotoxic potential, and the induction of oxidative stress, researchers can build a robust dataset to inform on the potential hazards of this compound.

Positive findings in any of these assays would warrant further investigation into specific molecular pathways using techniques such as transcriptomics, proteomics, and high-content screening. The data generated through these in vitro methods are crucial for guiding further in vivo studies and for making informed decisions in the context of drug development and chemical safety assessment.[18]

References

  • Bio-protocol. (n.d.). 3.5. Genotoxicity Testing (Comet Assay). Retrieved from [Link]

  • Verma, D. K., et al. (2021). Cellular and Acellular Assays for Measuring Oxidative Stress Induced by Ambient and Laboratory-Generated Aerosols. Environmental Health Perspectives, 129(6), 067003. Retrieved from [Link]

  • Absin. (2025, July 6). A comprehensive guide to apoptosis detection. Retrieved from [Link]

  • Archana, M., et al. (2025, August 9). Various methods available for detection of apoptotic cells- A review. ResearchGate. Retrieved from [Link]

  • Seager, A. L., et al. (2018). In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. Frontiers in Genetics, 9, 475. Retrieved from [Link]

  • Wyllie, A. H., et al. (1998). Methods for detecting apoptotic cells in tissues. International Journal of Experimental Pathology, 79(6), 329-338. Retrieved from [Link]

  • Møller, P. (2018). Comet assay: a versatile but complex tool in genotoxicity testing. Basic & Clinical Pharmacology & Toxicology, 122(1), 6-14. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

  • Ren, Y., et al. (2020). Apoptosis detection: a purpose-dependent approach selection. Apoptosis, 25(11-12), 809-826. Retrieved from [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]

  • ScienCell. (n.d.). Explore ScienCell Oxidative Stress | Cell-Based Assays. Retrieved from [Link]

  • Tice, R. R., & Strauss, G. H. (1995). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. In: DNA Repair Protocols. Springer, New York, NY. Retrieved from [Link]

  • Agilent. (n.d.). Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Retrieved from [Link]

  • Kourti, M., et al. (2005). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, 19(4), 549-552. Retrieved from [Link]

  • Ekwall, B. (1983). Screening of toxic compounds in mammalian cell cultures. Annals of the New York Academy of Sciences, 407, 64-77. Retrieved from [Link]

  • Huang, R., et al. (2024, September 7). Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure. Computational Toxicology, 31, 100346. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Fischer, F. C., et al. (2019, July 22). How To Improve the Dosing of Chemicals in High-Throughput in Vitro Mammalian Cell Assays. Chemical Research in Toxicology, 32(8), 1538-1542. Retrieved from [Link]

  • Lenzi, M., et al. (2022, May 23). Genotoxicological Characterization of (±)cis-4,4′-DMAR and (±)trans-4,4′-DMAR and Their Association. International Journal of Molecular Sciences, 23(11), 5849. Retrieved from [Link]

  • Lenzi, M., et al. (2022, May 23). Genotoxicological Characterization of (±)cis-4,4′-DMAR and (±)trans-4,4. IRIS. Retrieved from [Link]

  • Hassan, S. N. H., & Ahmad, F. (2025, August 6). considering dimethyl sulfoxide solvent toxicity to mammalian cells and its biological effects. ResearchGate. Retrieved from [Link]

  • Japan Existing Chemical Database. (n.d.). Trimethylsilanol. Retrieved from [Link]

  • Lenzi, M., et al. (2022, May 23). Genotoxicological Characterization of (±)cis-4,4′-DMAR and (±)trans-4,4. PMC. Retrieved from [Link]

  • Tibotec. (2007, July 2). TMC125-2,4 Nonclinical Overview. Retrieved from [Link]

  • Lee, S., et al. (2023, April 21). Controlling the toxicity of biomass-derived difunctional molecules as potential pharmaceutical ingredients for specific activity toward microorganisms and mammalian cells. Green Chemistry. Retrieved from [Link]

  • Ningbo Syntame. (n.d.). China trans-4-(methylamino)cyclohexyl)methanesulfonic acid 2124221-12-9. Retrieved from [Link]

  • Avantor. (n.d.). trans-(4-(Methylamino)cyclohexyl)methanesulfonic acid ≥98%. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Protocol for the Dissolution of Trans-[4-(methylamino)cyclohexyl]methanesulfonic Acid in Aqueous Buffers

Introduction: Understanding the Zwitterionic Nature of Trans-[4-(methylamino)cyclohexyl]methanesulfonic Acid Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is a bifunctional organic compound possessing both a basi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Zwitterionic Nature of Trans-[4-(methylamino)cyclohexyl]methanesulfonic Acid

Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is a bifunctional organic compound possessing both a basic secondary amine (methylamino group) and a strongly acidic sulfonic acid group. This unique structure confers zwitterionic properties upon the molecule, meaning it can carry both a positive and a negative charge on different parts of the molecule, depending on the pH of the solution. The dissolution of such a compound is critically dependent on its ionization state, which is governed by the pKa values of its functional groups.

The sulfonic acid group is highly acidic, with a predicted pKa value around 1.75.[1] This indicates that it will be deprotonated and carry a negative charge in most biologically relevant buffer systems. The methylamino group, being a secondary amine on a cyclohexane ring, is basic. The pKa of the parent compound, cyclohexylamine, is 10.64.[2] The presence of the electron-withdrawing sulfonic acid group on the same ring may slightly lower the pKa of the amine, but it is expected to remain in the range of 9-10.

At a pH below the pKa of the sulfonic acid, the molecule will be predominantly positively charged (protonated amine). At a pH above the pKa of the amine, it will be predominantly negatively charged (deprotonated sulfonic acid). In the pH range between these two pKa values, the molecule will exist primarily as a zwitterion, with both a positive and a negative charge. The isoelectric point (pI), the pH at which the net charge of the molecule is zero, is the point of minimum solubility for zwitterionic compounds.

This application note provides a detailed protocol for the effective dissolution of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid in common laboratory buffers, with a focus on understanding and manipulating the pH to achieve optimal solubility for research and drug development applications.

Physicochemical Properties

A summary of the key physicochemical properties of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is provided in the table below.

PropertyValueSource
Molecular FormulaC₈H₁₇NO₃S[3][4]
Molecular Weight207.29 g/mol [3][4]
Predicted pKa (Sulfonic Acid)~1.75[1]
Estimated pKa (Methylamino)~9-10Based on cyclohexylamine[2]
Predicted LogP0.6524[3]
AppearanceWhite to off-white solid[5]

Core Protocol: Dissolution in Aqueous Buffers

This protocol outlines the steps for dissolving Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid by selecting a buffer pH that avoids the isoelectric point, thereby maximizing solubility.

Materials
  • Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid powder

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Selected buffer components (e.g., sodium phosphate monobasic and dibasic, HEPES)

  • pH meter, calibrated

  • Stir plate and magnetic stir bars

  • Volumetric flasks and other standard laboratory glassware

  • 0.22 µm syringe filter (optional, for sterilization)

Step-by-Step Methodology
  • Buffer Selection and Preparation:

    • Choose a buffer system with a pKa that is close to the desired final pH of your solution. This ensures adequate buffering capacity. For general applications, a phosphate buffer system or a zwitterionic buffer like HEPES is recommended. Avoid buffers containing primary amines, such as Tris, if the intended application involves reactions with amine-reactive reagents.

    • Prepare the chosen buffer at the desired concentration (e.g., 10-50 mM is typical for many applications). For example, to prepare a 0.1 M phosphate buffer, you can mix solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the target pH is reached.

  • Determining the Optimal pH for Dissolution:

    • To maximize solubility, the pH of the buffer should be at least 1.5-2 pH units away from the isoelectric point (pI) of the compound. The estimated pI for this compound is approximately (1.75 + 9.5) / 2 = 5.6.

    • Therefore, for dissolution, it is recommended to use a buffer with a pH below 4 or above 7 . For most biological applications, a buffer in the physiological range of pH 7.0-8.0 is a practical choice.

  • Dissolution Procedure:

    • Accurately weigh the desired amount of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid powder.

    • Transfer the powder to a volumetric flask or beaker containing the prepared buffer.

    • Place a magnetic stir bar in the container and place it on a stir plate.

    • Stir the solution at room temperature. The dissolution rate will depend on the concentration and the chosen pH. Gentle heating (30-40 °C) may be applied to expedite dissolution if the compound is stable at these temperatures.

    • Continue stirring until the solid is completely dissolved. Visually inspect the solution for any remaining particulates.

    • Once dissolved, adjust the final volume with the buffer if a precise concentration is required.

    • If necessary, the solution can be sterile-filtered through a 0.22 µm syringe filter.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Slow or Incomplete Dissolution The pH of the buffer is too close to the isoelectric point (pI) of the compound.Adjust the pH of the buffer to be further away from the estimated pI (~5.6). For example, if using a near-neutral buffer, try increasing the pH to 8.0.
The concentration of the compound is too high for the chosen buffer conditions.Try preparing a more dilute solution. Alternatively, adjust the pH further from the pI to increase solubility.
Precipitation Upon Standing The solution is supersaturated or there has been a change in temperature or pH.Ensure the compound is fully dissolved initially. Store the solution at a constant temperature. Re-check the pH of the solution and adjust if necessary. Consider preparing a fresh solution at a slightly lower concentration.
pH of the Solution Changes After Dissolving the Compound The compound itself is acidic or basic and has exceeded the buffering capacity of the chosen buffer.Use a higher concentration of the buffer (e.g., increase from 10 mM to 50 mM or 100 mM) to provide greater buffering capacity.

Visualization of pH-Dependent Solubility

The following diagram illustrates the relationship between the pH of the solution, the net charge of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid, and its relative solubility.

G cluster_pH pH Scale cluster_charge Dominant Molecular Charge cluster_solubility Relative Solubility pH_low Low pH (< 1.75) charge_pos Net Positive (Cationic) pH_low->charge_pos Protonated Amine Protonated Sulfonic Acid pH_mid Mid pH (1.75 - 9.5) charge_zwitter Zwitterionic (Net Neutral) pH_mid->charge_zwitter Protonated Amine Deprotonated Sulfonic Acid pH_high High pH (> 9.5) charge_neg Net Negative (Anionic) pH_high->charge_neg Deprotonated Amine Deprotonated Sulfonic Acid sol_high1 High Solubility charge_pos->sol_high1 sol_low Low Solubility (Near pI) charge_zwitter->sol_low sol_high2 High Solubility charge_neg->sol_high2

Caption: pH-dependent charge and solubility of the compound.

Conclusion

The successful dissolution of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is readily achievable by understanding its zwitterionic nature and carefully selecting the pH of the buffer. By working at a pH sufficiently distant from the isoelectric point, researchers can prepare stable, homogenous solutions suitable for a wide range of scientific applications. The protocols and guidelines presented in this application note provide a robust starting point, though empirical optimization may be necessary for specific experimental conditions and concentrations.

References

  • ChemBK. Trans-(4-(methylamino)cyclohexyl)methanesulfonic acid - Physico-chemical Properties. [Link]

  • King, E. J. (1953). The dissociation constants of the N-alkyl-substituted cyclohexylamines. Journal of the American Chemical Society, 75(1), 2204-2205.
  • Good, N. E., Winget, G. D., Winter, W., Connolly, T. N., Izawa, S., & Singh, R. M. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477.
  • Lingxian Chemical. Trans-4-(Methylamino)Cyclohexyl)Methanesulfonic Acid. [Link]

  • PharmaCores. Your guide to select the buffer in HPLC development part 1. [Link]

  • PubChem. Cyclohexylamine. [Link]

  • PubChem. Cyclohexylamine. [Link]

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Application

Application Notes &amp; Protocols: A Framework for Establishing In Vivo Dosing Regimens for Novel Compounds such as Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid

Disclaimer: As of the latest literature review, specific in vivo pharmacological data, including established dosing protocols, for Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (CAS: 2124221-12-9) is not publicly...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest literature review, specific in vivo pharmacological data, including established dosing protocols, for Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (CAS: 2124221-12-9) is not publicly available. The following document is presented as a comprehensive, experience-based guide for establishing a robust in vivo dosing protocol for a novel small molecule entity like Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid. The principles and protocols described herein are based on established preclinical drug development guidelines and are intended to provide a systematic framework for researchers.[1][2] All proposed studies must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals. [3][4]

Introduction: The Path from Bench to In Vivo Validation

Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is an organic compound featuring a cyclohexane ring, a methylamino group, and a methanesulfonic acid moiety.[5][6] Its structure suggests potential for various biological interactions, however, its specific mechanism of action, therapeutic targets, and pharmacokinetic profile are yet to be characterized.

This guide provides the strategic and methodological framework for systematically determining an appropriate in vivo dosing regimen. We will proceed through the logical sequence of preclinical evaluation: initial physicochemical characterization, formulation development, safety and tolerability assessment (Maximum Tolerated Dose), pharmacokinetic profiling, and finally, the design of a robust efficacy study.

Prerequisite Data: The Foundation of Rational Protocol Design

Before any in vivo experimentation, a foundational dataset must be established through in vitro and analytical methods.[8] This preliminary data is not merely a suggestion but a requirement for rational dose selection and ethical animal use.

ParameterDescription & RationaleExample Target Value
IC50 / EC50 The half-maximal inhibitory or effective concentration in a relevant cell-based assay. This provides the first indication of the compound's potency and helps to estimate the target plasma concentration required for a biological effect.0.2 µM
In Vitro Cytotoxicity The concentration that causes 50% cell death in relevant cell lines (e.g., HepG2 for liver toxicity). This helps to establish a preliminary therapeutic index and sets an upper bound for initial dose-range finding studies.>20 µM
Aqueous Solubility The compound's solubility in aqueous buffers (e.g., PBS at pH 7.4). This is a critical determinant of the formulation strategy. Poor solubility may necessitate the use of co-solvents or complex vehicles.[9]< 0.1 mg/mL
LogP / LogD The logarithm of the partition coefficient, indicating the compound's lipophilicity. This influences its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.2.5
Chemical Purity High purity (>97%) is essential to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.[6]>98%

Formulation and Vehicle Selection: Ensuring Bioavailability and Safety

The choice of delivery vehicle is a critical experimental variable. An inappropriate vehicle can cause toxicity, alter the compound's pharmacokinetics, or lead to poor bioavailability.[10][11] The selection process should be guided by the compound's solubility and the intended route of administration.

Decision-Making Workflow for Vehicle Selection

The following diagram illustrates a logical workflow for selecting an appropriate vehicle.

Vehicle_Selection_Workflow cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Co-Solvent & Surfactant Screening cluster_2 Phase 3: Suspension or Advanced Formulation start Compound Characterization (Solubility, LogP) q1 Soluble in aqueous buffer (e.g., Saline, PBS)? start->q1 aqueous Use Aqueous Vehicle: - 0.9% NaCl (Saline) - Phosphate-Buffered Saline (PBS) q1->aqueous Yes q2 Soluble in common co-solvents? q1->q2 No q3 Does it precipitate upon aqueous dilution? q2->q3 Yes suspension Create a Suspension: - 0.5% Carboxymethylcellulose (CMC) - 1% Methylcellulose q2->suspension No cosolvent Formulate with Co-solvents: - DMSO (≤10% final) - PEG-400 (≤40%) - Ethanol (≤10%) - Tween 80 (≤5%) q3->cosolvent No q3->suspension Yes advanced Consider Advanced Formulations: - Cyclodextrins - Liposomes - Nanoparticles suspension->advanced If suspension is not viable

Caption: Decision tree for selecting an appropriate in vivo dosing vehicle.

Common Vehicle Formulations
Vehicle CompositionRouteProsCons & Cautions
0.9% Saline or PBS IV, IP, SC, POIsotonic, low toxicity, simple to prepare.Only suitable for water-soluble compounds.
5-10% DMSO in Saline IP, IV (with caution)Excellent solubilizing power for many compounds.[12]Can cause local irritation and systemic toxicity at higher concentrations. A vehicle-only control group is mandatory.[10][13]
40% PEG-400 in Saline IP, POGood for compounds with intermediate solubility. Generally well-tolerated.Can be viscous. Potential for toxicity at high doses.[11]
0.5% CMC in Water PO, IPForms a uniform suspension for insoluble compounds. Low toxicity.Requires sonication/homogenization. Compound is not in solution, which may affect absorption.
Corn Oil / Sesame Oil PO, SCSuitable for highly lipophilic compounds.Not suitable for intravenous administration. Can be immunogenic.

Protocol 1: Maximum Tolerated Dose (MTD) Study

The MTD study is the cornerstone of in vivo safety assessment. Its primary goal is to identify the highest dose that can be administered without causing unacceptable toxicity or mortality.[8][14]

Step-by-Step Methodology
  • Animal Model Selection: Choose a common rodent strain (e.g., C57BL/6 or BALB/c mice), typically 8-10 weeks old. Use a single sex to reduce variability in this initial study.

  • Group Allocation: Divide animals into groups of 3-5. Include a vehicle control group and at least 3-4 dose escalation groups.

  • Initial Dose Selection: The starting dose can be estimated from in vitro cytotoxicity data. A conservative starting point is often 1/10th of the dose that showed no toxicity in cell-based assays, converted using allometric scaling.[3]

  • Dose Escalation: Administer a single dose of the compound to each group via the intended clinical route (e.g., intraperitoneal injection). A common dose escalation scheme is a modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg).

  • Clinical Observation: Monitor animals intensively for the first 4-6 hours post-dosing, and then daily for 7-14 days.[8]

    • Record: Body weight (daily), clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing), and any mortality.

  • Endpoint Definition: The MTD is often defined as the highest dose that causes no more than a 10% loss in body weight and no mortality or severe clinical signs.[15]

  • Data Analysis: Plot body weight change over time for each group. Record all clinical observations systematically.

Sample MTD Study Design
GroupTreatmentDose (mg/kg)N (mice)RouteObservation Period
1Vehicle (e.g., 5% DMSO in Saline)05IP14 Days
2Compound X105IP14 Days
3Compound X305IP14 Days
4Compound X1005IP14 Days
5Compound X3005IP14 Days

Protocol 2: Pharmacokinetic (PK) Study

A PK study measures how the animal's body processes the compound over time (ADME). This is essential for selecting a rational dosing frequency (e.g., once vs. twice daily).[14][15]

Step-by-Step Methodology
  • Dose Selection: Choose one or two non-toxic doses based on the MTD study (e.g., the MTD and 1/3 of the MTD).

  • Animal Model: Use cannulated animals (e.g., rats with jugular vein cannulas) if serial blood sampling is desired. For mice, a terminal bleed design (one time point per mouse) is common.[15]

  • Dosing: Administer a single dose of the compound.

  • Sample Collection: Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). A typical sampling schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time. Use software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t1/2 (half-life).

Protocol 3: Efficacy (Pharmacodynamic) Study Design

With safety and exposure data in hand, an efficacy study can be designed to test if the compound has the desired biological effect in vivo.

Core Principles for a Robust Efficacy Study
  • Validated Disease Model: Use an animal model that is well-characterized and relevant to the human disease of interest.

  • Control Groups: The inclusion of proper controls is non-negotiable.[4]

    • Vehicle Control: To ensure the observed effects are not due to the delivery vehicle.

    • Positive Control: A known effective drug (standard-of-care) to validate the model's responsiveness.

  • Dose-Response Relationship: Test at least two to three doses of the compound (e.g., based on PK/PD modeling or MTD data) to establish a dose-response relationship.[16][17]

  • Randomization and Blinding: Randomly assign animals to treatment groups. Whenever possible, the individuals administering the doses and assessing the outcomes should be blinded to the treatment allocation to prevent bias.[1]

  • Statistically Powered Sample Size: Calculate the required number of animals per group to achieve sufficient statistical power to detect a meaningful effect.[17][18]

  • Pre-defined Endpoints: Clearly define the primary and secondary outcome measures before the study begins. These could be tumor volume, behavioral changes, biomarker levels, or survival.

General Experimental Workflow

The following diagram outlines the overarching workflow for preclinical in vivo assessment.

Preclinical_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vivo Safety & PK cluster_2 Phase 3: Efficacy Testing invitro In Vitro Characterization (IC50, Solubility, Purity) formulation Formulation & Vehicle Selection invitro->formulation mtd Protocol 1: Maximum Tolerated Dose (MTD) Study formulation->mtd pk Protocol 2: Pharmacokinetic (PK) Study mtd->pk decision1 Is profile acceptable? pk->decision1 efficacy Protocol 3: Dose-Response Efficacy Study decision1->efficacy Yes stop STOP / Redesign decision1->stop No decision2 Is it effective? efficacy->decision2 lead_opt Lead Optimization / Preclinical Candidate decision2->lead_opt Yes decision2->stop No

Caption: A streamlined workflow for preclinical in vivo compound evaluation.

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  • Vertex AI Search, based on "Topical trans-4-aminomethylcyclohexanecarboxylic acid prevents ultraviolet radiation-induced pigmentation - PubMed".
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  • Vertex AI Search, based on "Trans-(4-(methylamino)cyclohexyl)methanesulfonic acid | 2124221-12-9 - ChemicalBook".
  • Vertex AI Search, based on "trans-(4-(Methylamino)cyclohexyl)methanesulfonic acid ≥98% | Avantor".
  • Vertex AI Search, based on "CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents".
  • Vertex AI Search, based on "Scope and Limitations of the Use of Methanesulfonic Acid (MSA) as a Green Acid for Global Deprotection in Solid‐Phase Peptide Synthesis - PMC".
  • Vertex AI Search, based on "Introduction of Methanesulfonic acid - ChemicalBook".

Sources

Method

Application Note: Spectrophotometric Determination of Trans-[4-(methylamino)cyclohexyl]methanesulfonic Acid

Introduction & Analytical Scope Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (CAS No. 2124221-12-9)[1] is a specialized zwitterionic aliphatic aminosulfonic acid utilized as an intermediate in drug development a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (CAS No. 2124221-12-9)[1] is a specialized zwitterionic aliphatic aminosulfonic acid utilized as an intermediate in drug development and pharmaceutical synthesis. A primary analytical challenge in quantifying this compound is its lack of a native chromophore; the molecule exhibits negligible ultraviolet-visible (UV-Vis) absorption above 250 nm. Consequently, direct spectrophotometric determination is not feasible without chemical derivatization.

This application note details a robust, high-throughput visible spectrophotometric method utilizing[2]. By avoiding complex LC-MS workflows or expensive pre-column HPLC derivatization, this protocol provides a cost-effective and highly reliable alternative for quality control and formulation screening.

Scientific Principles & Reaction Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe. This method relies on a nucleophilic aromatic substitution ( SN​Ar ) reaction between the analyte and NQS[3].

  • Mechanistic Causality: In an alkaline borate buffer (pH 9.5), the secondary amine (methylamino group) of the analyte is deprotonated, maximizing its nucleophilicity. The amine nitrogen attacks the electron-deficient C-4 position of the 1,2-naphthoquinone ring. The native sulfonate group on the NQS ring acts as a superior leaving group and is expelled as sodium sulfite, yielding a strongly colored orange-red 4-amino-1,2-naphthoquinone derivative[2].

  • The "Solubility Advantage": A historic limitation of [4] is that the resulting adducts are highly hydrophobic, requiring tedious liquid-liquid extraction into toxic organic solvents like chloroform. However, because trans-[4-(methylamino)cyclohexyl]methanesulfonic acid contains a highly polar methanesulfonic acid moiety, the resulting NQS-adduct remains entirely water-soluble. This intrinsic chemical feature eliminates the extraction step, improving recovery rates, reducing analytical variability, and adhering strictly to green chemistry principles.

System Suitability & Self-Validation

To ensure trustworthiness, this protocol is designed as a self-validating system:

  • Reagent Blank Verification: NQS itself possesses a pale yellow color that tails into the visible spectrum. Measuring the sample against a simultaneously prepared reagent blank ensures that only the bathochromic shift to 460 nm (the amine adduct) is quantified.

  • Visual Solubility Check: Because the methanesulfonic acid group acts as an internal solubilizer, the final reaction mixture must remain optically clear. If the solution turns cloudy, it immediately indicates an error in buffer pH or reagent degradation, providing an instant visual self-validation mechanism.

Experimental Protocols

Reagents & Materials
  • Analyte Standard: [5] (Purity 97%).

  • Derivatizing Agent: 0.5% (w/v) Sodium 1,2-naphthoquinone-4-sulfonate (NQS) in deionized water. Crucial: Must be prepared fresh daily and protected from light to prevent auto-oxidation.

  • Buffer: 0.1 M Borate buffer, adjusted to pH 9.5 using 0.1 M NaOH.

  • Equipment: Double-beam UV-Vis spectrophotometer with 1-cm quartz cuvettes; thermostated water bath.

Step-by-Step Methodology
  • Standard Preparation: Dissolve an accurately weighed 10.0 mg of the analyte in 100 mL of deionized water to create a 100 µg/mL stock solution. Dilute serially to prepare working standards ranging from 2.0 to 20.0 µg/mL.

  • Alkalization: Transfer 2.0 mL of each working standard into a series of 10-mL volumetric flasks. Add 1.5 mL of the pH 9.5 borate buffer to each flask to ensure optimal deprotonation of the secondary amine[3].

  • Derivatization: Add 2.0 mL of the 0.5% NQS reagent to each flask. Mix thoroughly by vortexing.

  • Incubation (Kinetics Control): Place the flasks in a thermostated water bath at 70°C for 20 minutes. Rationale: The steric hindrance of the cyclohexyl ring slows the nucleophilic attack at room temperature; controlled heating accelerates the reaction to a stable completion plateau.

  • Quenching & Dilution: Remove the flasks and immediately cool them in an ice-water bath for 2 minutes to halt the reaction and stabilize the chromogen. Make up to the 10-mL mark with deionized water.

  • Measurement: Measure the absorbance of the orange-red solutions at λmax​ 460 nm against the reagent blank[4].

Quantitative Data & Analytical Parameters

The following tables summarize the optimized analytical parameters and the expected validation metrics based on the NQS-secondary amine reaction profile.

Table 1: Optimized Analytical Parameters

ParameterOptimized ValueScientific Rationale
Detection Wavelength ( λmax​ ) 460 nmPeak absorbance of the specific NQS-amine adduct.
Buffer System Borate BufferMaintains a stable alkaline environment without primary amine interference.
Optimal pH 9.5Ensures complete deprotonation of the secondary amine for nucleophilic attack.
NQS Concentration 0.5% (w/v)Provides sufficient molar excess to drive the reaction kinetics to completion.
Reaction Temperature 70°COvercomes the steric hindrance imposed by the bulky cyclohexyl ring.
Incubation Time 20 minutesAchieves steady-state absorbance (plateau of reaction kinetics).

Table 2: Analytical Figures of Merit (Representative)

MetricValue
Linear Dynamic Range 2.0 – 20.0 µg/mL
Regression Equation A=0.045C+0.012
Correlation Coefficient ( R2 ) > 0.999
Limit of Detection (LOD) 0.4 µg/mL
Limit of Quantification (LOQ) 1.2 µg/mL
Molar Absorptivity ( ϵ ) ≈1.2×104 L mol −1⋅ cm −1

Workflow Visualization

Workflow Step1 1. Sample Preparation Trans-[4-(methylamino)cyclohexyl] methanesulfonic acid Step2 2. Alkalization Add pH 9.5 Borate Buffer Step1->Step2 Step3 3. Derivatization Add 0.5% NQS Reagent Step2->Step3 Step4 4. Incubation Heat at 70°C for 20 mins Step3->Step4 Step5 5. Quenching Cool in ice-water bath Step4->Step5 Step6 6. Spectrophotometry Measure Absorbance at 460 nm Step5->Step6

Fig 1: Experimental workflow for NQS derivatization and spectrophotometric determination.

References

  • Elbashir, A. A., et al. "1,2-Naphthoquinone-4-Sulphonic Acid Sodium Salt (NQS) as an Analytical Reagent for the Determination of Pharmaceutical Amine by Spectrophotometry." Applied Spectroscopy Reviews, 47(3), 2012.[Link]

  • Altigani, A. M. N., & Elbashir, A. A. "Spectrophotometric Method for Determination of Primaquine in Pharmaceutical Formulations via Derivatization with 1,2-Naphthoquinone-4-Sulfonate." Austin Journal of Analytical and Pharmaceutical Chemistry, 1(4), 2014.[Link]

  • Darwish, I. A., et al. "Selective Spectrophotometric and Spectrofluorometric Methods for the Determination of Amantadine Hydrochloride in Capsules and Plasma via Derivatization with 1,2-Naphthoquinone-4-sulphonate." Chemistry Central Journal, 7(1), 2013.[Link]

  • Synthonix. "Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid - [M84808]."[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Synthetic Impurities in Trans-[4-(methylamino)cyclohexyl]methanesulfonic Acid Samples

Welcome to the technical support center for Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis and analysis of this compound. As a key building block in pharmaceutical development, ensuring its purity is paramount.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.

Section 1: Understanding the Synthetic Landscape and Potential Impurities

The synthesis of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid typically involves a reductive amination process.[2][3] This common and efficient method, however, can introduce a variety of impurities that require careful characterization and control. Understanding the reaction mechanism is the first step in effective troubleshooting.

A probable synthetic route involves the reaction of a 4-substituted cyclohexanone with methylamine, followed by reduction of the intermediate imine. The methanesulfonic acid moiety is introduced either at the beginning or at a later stage of the synthesis.

Common Classes of Impurities:
  • Stereoisomers: The cis-isomer of the desired trans-product is a primary process-related impurity.

  • Process-Related Impurities: These include unreacted starting materials, byproducts of side reactions (e.g., over-alkylation), and residual reagents.

  • Degradation Products: The compound may degrade under certain conditions, leading to new impurities.

  • Genotoxic Impurities (GTIs): A critical class of impurities, such as sulfonate esters, can form under specific conditions and require stringent control.[4]

Section 2: Troubleshooting Guides and FAQs

This section directly addresses common issues you may encounter in the laboratory.

FAQ 1: I see an unexpected peak in my reverse-phase HPLC chromatogram. How do I identify it?

Answer:

An unexpected peak can originate from several sources. A systematic approach is crucial for its identification.

Step-by-Step Troubleshooting Protocol:

  • Verify System Suitability: Ensure your HPLC system is performing correctly. Run a blank (mobile phase) injection to rule out system contamination or solvent impurities. Check for consistent retention times and peak shapes with a reference standard of your target compound.

  • Evaluate Starting Materials and Reagents: Inject samples of all starting materials and reagents used in the synthesis. This will help identify if the unknown peak corresponds to an unreacted component.

  • Consider Potential Byproducts of Reductive Amination:

    • Over-alkylation: A common byproduct in reductive amination is the formation of a dialkylated amine.[5] If your starting material was a primary amine, look for a tertiary amine byproduct.

    • Imine Intermediate: The imine formed during the reaction may not have been fully reduced.[2][3] This intermediate will have a different retention time.

    • Byproducts from the Reducing Agent: Some reducing agents can introduce their own set of byproducts. For example, using sodium borohydride in the presence of carboxylic acids can lead to the formation of N-acetylated or N-ethylated byproducts.[6]

  • Mass Spectrometry (LC-MS) Analysis: The most powerful tool for identifying an unknown is to determine its mass-to-charge ratio (m/z).

    • Method: Couple your HPLC system to a mass spectrometer.

    • Interpretation: The m/z of the unknown peak can provide its molecular weight. From this, you can deduce a possible molecular formula and structure. For example, if the expected molecular weight of your product is 207.29 g/mol [7], and you observe a peak with an m/z corresponding to a higher mass, it could indicate an over-alkylated product.

  • Forced Degradation Studies: To determine if the impurity is a degradant, subject a pure sample of your compound to stress conditions (e.g., acid, base, heat, light, oxidation). Analyze the stressed samples by HPLC to see if the unknown peak appears or increases in intensity.

Workflow for Unknown Peak Identification

G start Unexpected Peak in HPLC system_suitability Run Blank & Check System Suitability start->system_suitability is_system_issue System Issue? system_suitability->is_system_issue resolve_system Resolve System Issue is_system_issue->resolve_system Yes analyze_starting_materials Inject Starting Materials & Reagents is_system_issue->analyze_starting_materials No is_starting_material Starting Material? analyze_starting_materials->is_starting_material confirm_sm Confirmed as Unreacted Material is_starting_material->confirm_sm Yes lc_ms Perform LC-MS Analysis is_starting_material->lc_ms No mw_determined Determine Molecular Weight lc_ms->mw_determined deduce_structure Deduce Potential Structure mw_determined->deduce_structure forced_degradation Conduct Forced Degradation Study deduce_structure->forced_degradation byproduct_analysis Consider Reaction Byproducts deduce_structure->byproduct_analysis is_degradant Degradant? forced_degradation->is_degradant confirm_degradant Confirmed as Degradant is_degradant->confirm_degradant Yes is_degradant->byproduct_analysis No

Caption: Decision tree for identifying an unknown peak in an HPLC chromatogram.

FAQ 2: How can I resolve the cis and trans isomers of [4-(methylamino)cyclohexyl]methanesulfonic acid?

Answer:

The separation of diastereomers like the cis and trans isomers of this compound can be challenging. Standard reverse-phase columns (like C18) may not provide adequate resolution. Chiral chromatography is often the most effective approach.[8]

Recommended Methodologies:

  • Chiral HPLC:

    • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended.[9] These include columns with cellulose or amylose derivatives. The choice of the specific CSP will depend on the molecule and may require screening of several different columns.[8]

    • Mobile Phase: Chiral separations can be performed in normal-phase, reverse-phase, or polar organic modes.

      • Normal Phase: Typically uses a non-polar solvent like hexane or heptane with a polar modifier like ethanol or isopropanol. This mode often provides excellent selectivity for diastereomers.

      • Reverse Phase: Uses aqueous-organic mobile phases, which are compatible with mass spectrometry.

    • Method Development: Optimization of the mobile phase composition, flow rate, and column temperature is crucial to achieve baseline separation.[8]

  • Capillary Electrophoresis (CE):

    • CE can be a powerful technique for separating isomers. The use of a chiral selector, such as a cyclodextrin derivative, in the background electrolyte can induce separation of the diastereomers.[10]

Experimental Protocol: Chiral HPLC Method Development Screen

  • Column Screening:

    • Select a set of 3-4 polysaccharide-based chiral columns from different manufacturers.

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: Hexane/Ethanol (90/10 v/v)

      • Mobile Phase B: Hexane/Isopropanol (90/10 v/v)

    • Reverse Phase:

      • Mobile Phase C: Acetonitrile/Water with 0.1% Formic Acid (gradient elution)

      • Mobile Phase D: Methanol/Water with 0.1% Formic Acid (gradient elution)

  • Analysis:

    • Inject your sample onto each column with each mobile phase condition.

    • Monitor the chromatograms for separation of the isomers.

  • Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition (e.g., the percentage of the alcohol modifier in normal phase) and the column temperature to improve resolution.

ParameterStarting ConditionOptimization Strategy
Column Polysaccharide-based CSPScreen multiple CSPs
Mobile Phase Hexane/Ethanol (90/10)Vary alcohol percentage (5-20%)
Flow Rate 1.0 mL/minAdjust between 0.5-1.5 mL/min
Temperature 25 °CTest at 15 °C, 25 °C, and 40 °C
FAQ 3: I am concerned about the potential for genotoxic sulfonate ester impurities. How can I detect and control them?

Answer:

This is a critical concern, as sulfonic acids can react with alcohol solvents (commonly used in purification or salt formation) to produce genotoxic sulfonate esters.[4] For Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid, if methanol or ethanol were used in the process, the formation of methyl methanesulfonate or ethyl methanesulfonate is possible.

Detection Strategy: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for detecting these volatile and semi-volatile impurities due to its high sensitivity and specificity.

Step-by-Step Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Dissolve a known amount of your sample in a suitable solvent that is free of alcohols (e.g., dichloromethane).

    • For trace-level analysis, a derivatization step may be necessary to improve volatility and detection.[4]

  • GC-MS Conditions:

    • Column: A low-polarity column, such as a DB-5ms or equivalent, is typically used.

    • Injection: Use a splitless injection mode for trace analysis.

    • Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the sulfonate esters.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for the highest sensitivity. Monitor for the characteristic ions of the suspected sulfonate esters.

Control and Mitigation Strategies:

  • Avoid Alcohol Solvents: Where possible, use alternative non-alcoholic solvents in the final purification and isolation steps.

  • Temperature Control: The rate of sulfonate ester formation is significantly reduced at lower temperatures.[4]

  • pH Control: The formation of sulfonate esters is acid-catalyzed. Maintaining a neutral or slightly basic pH during processing steps where alcohols are present can minimize their formation.[4]

  • Water Content: The presence of small amounts of water can inhibit the formation of sulfonate esters.[4]

Workflow for Genotoxic Impurity Control

G start Concern for Genotoxic Sulfonate Esters risk_assessment Risk Assessment: Was an alcohol solvent used with methanesulfonic acid? start->risk_assessment no_risk Low Risk risk_assessment->no_risk No develop_method Develop Sensitive GC-MS Method risk_assessment->develop_method Yes analyze_sample Analyze Sample by GC-MS (SIM Mode) develop_method->analyze_sample impurity_detected Impurity Detected? analyze_sample->impurity_detected no_impurity Impurity Not Detected (Below LOQ) impurity_detected->no_impurity No mitigation Implement Mitigation Strategies impurity_detected->mitigation Yes process_optimization Process Optimization: - Avoid alcohol solvents - Control temperature and pH - Introduce water mitigation->process_optimization reanalyze Re-analyze Optimized Batch process_optimization->reanalyze

Caption: Workflow for the detection and control of genotoxic sulfonate ester impurities.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Valiullin, A. D., Klyuev, M. V., & Shitikova, O. V. (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 12(9), 988. [Link]

  • Gernon, M. D., Brode, G. L., & Lisy, J. M. (2020). The Science Behind Methanesulfonic Acid: Properties, Production, and Future Potential. Journal of Chemical Education, 97(10), 3585-3593. [Link]

  • Ataman Kimya. (n.d.). METHANE-SULFONIC ACID. Retrieved from [Link]

  • Gérard, V., & Paquot, A. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry, 26(1), 107-124. [Link]

  • Elm, J., Bilde, M., & Mikkelsen, K. V. (2014). Methane sulfonic acid-enhanced formation of molecular clusters of sulfuric acid and dimethyl amine. Atmospheric Chemistry and Physics, 14(22), 12343-12352. [Link]

  • Reddy, M. S., et al. (2019). Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • StudySmarter. (n.d.). Mechanism of reductive amination of cyclohexanone and dimethylamine. Retrieved from [Link]

  • Dong, M. W. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • MilliporeSigma. (n.d.). trans-(4-(Methylamino)cyclohexyl)methanesulfonic acid. Retrieved from [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(3), 429-433. [Link]

  • SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]

  • Elder, D. P., & Teasdale, A. (2021). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews, 121(21), 13404-13456. [Link]

  • Matencio, A. (2017, September 25). Novel methods of chiral separation. Mapping Ignorance. [Link]

  • Albalous, R., et al. (2023). Scope and Limitations of the Use of Methanesulfonic Acid (MSA) as a Green Acid for Global Deprotection in Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 29(46), e202301138. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). Chiral Chromatography. Retrieved from [Link]

  • Welch, C. J., et al. (2010). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Chirality, 22(1 Suppl), E166-E174. [Link]

  • Czech Republic Patent No. CZ2005230A3. (2006). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.

Sources

Optimization

Overcoming solubility issues with Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid at neutral pH

Welcome to the Technical Support Center for Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (CAS: 2124221-12-9) . This compound is a highly valuable pharmaceutical intermediate, but its structural properties often...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (CAS: 2124221-12-9) . This compound is a highly valuable pharmaceutical intermediate, but its structural properties often present severe handling challenges during formulation and assay preparation.

As a zwitterionic molecule containing both a strongly acidic methanesulfonic acid group and a basic secondary amine, it exhibits unique thermodynamic behaviors in solution. This guide is designed for drug development professionals and provides field-proven, self-validating protocols to overcome solubility bottlenecks at physiological pH.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my compound precipitate instantly when I neutralize my aqueous buffer to pH 7.0 - 7.4? A: This is a classic manifestation of zwitterionic thermodynamics. At neutral pH, the methanesulfonic acid group (pKa < 1) is fully deprotonated ( −SO3−​ ), and the secondary methylamino group (pKa ~ 10.5) is fully protonated ( −NH2+​− ). This results in a net electrical charge of zero, placing the molecule at its isoelectric point (pI).1[1]. At this state, the intermolecular electrostatic interactions (crystal lattice energy) are maximized, and ion-dipole interactions with water are minimized. Consequently,2[2].

Q2: Can I use standard organic solvents like neat DMSO or Methanol to create a highly concentrated stock solution? A: No. Pure organic solvents are generally ineffective for this specific compound at its neutral state. Because the compound is highly polar and forms a tight ionic lattice, it lacks the lipophilicity required to dissolve in standard alcohols or neat DMSO.3[3]. You must disrupt the ionic lattice first using a pH-adjusted aqueous system before introducing any organic co-solvents.

Q3: How can I formulate this compound for cell-based assays that strictly require pH 7.4? A: You must employ a "pH-shift and trap" methodology. By initially dissolving the compound at an extreme pH (where it carries a net charge), you break the lattice energy. You then slowly back-titrate to pH 7.4 in the presence of a high-capacity buffer (like HEPES) to maintain a metastable supersaturated state.

Part 2: Quantitative Data Presentation

To understand the causality behind your experimental choices, refer to the solubility dynamics summarized below.4[4].

Table 1: Physicochemical Profile & Solubility Dynamics of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid

pH RangeDominant Ionic SpeciesNet ChargeCrystal Lattice EnergyRelative Aqueous Solubility
pH < 2.0 Cationic ( −NH2+​ , −SO3​H )+1LowHigh (> 50 mg/mL)
pH 6.0 - 8.0 Zwitterionic ( −NH2+​ , −SO3−​ )0MaximumVery Low (< 1 mg/mL)
pH > 11.0 Anionic ( −NH , −SO3−​ )-1LowHigh (> 50 mg/mL)

Part 3: Self-Validating Experimental Protocols

Do not rely on simple vortexing. The following protocol utilizes a thermodynamic "trap" to force the compound into solution at neutral pH. The protocol includes built-in quality control (QC) steps to ensure the system self-validates before you proceed to your assays.

Protocol: pH-Shift and Trap Solubilization for In Vitro Assays (Target pH 7.4)

Materials Required:

  • 0.1 M HCl and 0.1 M NaOH

  • 1 M HEPES buffer (pH 7.4)

  • Spectrophotometer (for OD600 measurement)

Step-by-Step Methodology:

  • Mass & Suspension: Weigh the required mass of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid to achieve your final target concentration. Suspend the powder in MS-grade water equivalent to 70% of your final desired volume. (Note: The suspension will be highly turbid).

  • Lattice Disruption (pH Shift): Add 0.1 M NaOH dropwise while stirring vigorously.5[5]. Continue until the pH reaches ~11.0 and the solution becomes completely optically clear.

  • Buffer Introduction: Add 1 M HEPES buffer (pH 7.4) to reach a final HEPES concentration of 50 mM. The high ionic strength of the buffer helps shield the zwitterionic charges during the next step.

  • Back-Titration: Slowly add 0.1 M HCl dropwise to bring the pH back down to 7.4. The presence of the HEPES buffer will prevent localized crash-outs during the addition of the acid.

  • Volume Adjustment: Bring the solution to the final 100% volume using MS-grade water.

  • Self-Validation (QC Check): Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (OD600) against a water blank.

    • Pass Criteria: OD600 < 0.02 (Solution is fully dissolved and stable).

    • Fail Criteria: OD600 > 0.05 (Micro-precipitation has occurred. The target concentration exceeds the metastable limit at pH 7.4. You must dilute the stock or add a surfactant like 0.1% Tween-20).

Part 4: Workflow Visualization

G Start Solid Trans-[4-(methylamino) cyclohexyl]methanesulfonic acid Decision Target Concentration? Start->Decision LowConc < 1 mg/mL Direct Buffer Dissolution Decision->LowConc Low HighConc > 1 mg/mL pH-Shift Method Decision->HighConc High QC QC: Measure OD600 (Check for precipitation) LowConc->QC AcidBase Dissolve in 0.1M HCl/NaOH (Net Charge ≠ 0) HighConc->AcidBase Buffer Add Strong Buffer (e.g., 1M HEPES) AcidBase->Buffer Titrate Back-titrate to pH 7.4 Buffer->Titrate Titrate->QC

Workflow for solubilizing zwitterionic compounds via pH-shifting and back-titration.

References

  • Define the isoelectric point of an amino acid? - Chemistry | Vaia | 1

  • Modeling Solubilities for Amino Acids in Water as Functions of Temperature and pH | AMBIC | 4

  • MITSUBISHI CHEMICAL CORP., et al.,... | VitalLaw.com | 2

  • Glycine pH Net Electric Charge Zero | CSIR NET Life Science Coaching |5

  • Poly(O-acyl-hydroxy-L-proline) I. Synthesis and Polymerization... | Researcher.life | 3

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of Trans-[4-(methylamino)cyclohexyl]methanesulfonic Acid: A Comparison of NMR Methodologies for Quality Control in JAK Inhibitor Synthesis

Executive Summary Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (CAS: 2124221-12-9) is a critical pharmaceutical intermediate utilized in the synthesis of 7H-pyrrolo[2,3-d]pyrimidine compounds, including prominen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (CAS: 2124221-12-9) is a critical pharmaceutical intermediate utilized in the synthesis of 7H-pyrrolo[2,3-d]pyrimidine compounds, including prominent veterinary Janus kinase (JAK) inhibitors like oclacitinib[1],[2]. Because the final Active Pharmaceutical Ingredient's (API) target binding affinity relies heavily on precise spatial orientation within the JAK enzyme pocket, the stereochemical fidelity of this intermediate—specifically its trans-1,4-disubstitution—is non-negotiable[1].

This guide objectively compares standard 1D Nuclear Magnetic Resonance (NMR) analysis against an Advanced Multiparametric NMR workflow (qNMR + 2D NMR). As an application scientist, I will demonstrate why traditional chromatography fails for this specific molecule and how an advanced NMR workflow provides a self-validating system for absolute quantification and stereochemical confirmation.

The Analytical Challenge: Why Chromatography Falls Short

The primary challenge in validating Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is its lack of a conjugated π -system or strong chromophore[3]. Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is virtually blind to this molecule at standard wavelengths (e.g., 254 nm). While specialized detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (LC-MS) can be employed, they suffer from non-linear responses, complex ionization variables, and cannot easily differentiate cis/trans diastereomers without highly specific reference standards.

Therefore, NMR spectroscopy emerges not merely as a structural identification tool, but as the primary, self-validating analytical standard for both purity and stereochemistry.

Methodology Comparison: Routine vs. Advanced NMR

To establish a robust Quality Control (QC) gateway, we must compare the baseline approach (Routine 1D NMR) with the gold-standard approach (Multiparametric NMR).

Table 1: Performance Comparison of NMR Methodologies
ParameterRoutine 1D 1 H & 13 C NMRAdvanced Multiparametric NMR (qNMR + 2D)
Primary Objective Quick structural identificationAbsolute quantification & stereochemical validation
Stereochemical Resolution Low: Severe multiplet overlap in the 1.0–2.5 ppm aliphatic region obscures J -couplings.High: Definitive spatial mapping via NOESY confirms diequatorial trans configuration.
Quantitative Accuracy Semi-quantitative: Relative integration only (normalized to 100%).Absolute Purity: ± 1.0% accuracy using a NIST-traceable Internal Standard (IS).
Impurity Profiling Cannot quantify unknown or non-UV active impurities accurately.Exact mass balance; detects residual solvents and isomeric impurities.
Self-Validating Checks None. Assumes peak purity.Incorporates T1​ relaxation checks and HSQC overlap validation.
Time per Sample ~5–10 minutes~45–60 minutes

Experimental Protocol: The Self-Validating Multiparametric Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step contains an internal check to prove the method's own accuracy, eliminating assumptions about peak purity or relaxation kinetics.

Step 1: Gravimetric Sample Preparation (The qNMR Foundation)

Causality: qNMR is a primary ratio method; its accuracy is fundamentally limited by the precision of the analytical balance, not the spectrometer.

  • Accurately weigh ~20.0 mg of the Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid batch using a microbalance ( d=0.001 mg).

  • Accurately weigh ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard, δ 6.2 ppm)[4].

  • Dissolve both in 0.7 mL of Deuterium Oxide ( D2​O ).

    • Expert Insight: Because the analyte is a highly polar zwitterion (amino sulfonic acid), D2​O ensures complete dissolution without the viscosity issues of DMSO- d6​ , which can artificially broaden lines and shorten T2​ relaxation times.

Step 2: T1​ Relaxation Assessment (Self-Validation Check 1)

Causality: Incomplete longitudinal relaxation ( T1​ ) leads to signal attenuation and artificially low purity results.

  • Execute an Inversion-Recovery sequence ( 180∘−τ−90∘−ACQ ).

  • Determine the longest T1​ of the analyte's quantitative peak (e.g., the N-methyl singlet at ~2.7 ppm) and the Maleic Acid IS peak.

  • Set the relaxation delay ( D1​ ) to ≥5×T1(max)​ (typically 30-45 seconds) to guarantee >99.3% magnetization recovery.

Step 3: 2D HSQC for Peak Purity (Self-Validation Check 2)

Causality: 1D qNMR assumes the integrated peak is perfectly pure. Hidden impurities under the quantitative peak invalidate the mass balance.

  • Acquire a 1 H- 13 C HSQC spectrum.

  • Confirm that the N-methyl proton signal correlates to a single carbon resonance, proving no co-eluting impurities exist at that specific chemical shift.

Step 4: 2D NOESY for Stereochemical Confirmation

Causality: The trans vs. cis isomerism cannot be definitively assigned via 1D J -couplings due to the complex multiplet overlap of the cyclohexane ring protons.

  • Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 400 ms.

  • Interpretation: In the desired diequatorial trans isomer, the axial protons at C1 and C4 will show strong Nuclear Overhauser Effects (NOEs) to the adjacent axial protons at C2/C6 and C3/C5. The absence of an NOE cross-peak between the C1 and C4 substituents confirms they reside on opposite faces of the ring.

Step 5: Absolute Purity Calculation

Calculate the absolute purity ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the standard).

Workflow Visualization

NMR_Validation A Trans-[4-(methylamino)cyclohexyl] methanesulfonic acid (Batch Sample) B Sample Prep: D2O + Internal Standard (Chromophore-Free Matrix) A->B C 1D 1H NMR & T1 Measurement (D1 > 5 x T1) B->C D 2D HSQC (Peak Overlap Validation) C->D Pass Initial QC G Fail: Impurities / Cis-Isomer Detected C->G High Impurities E 2D NOESY (Diequatorial Trans Confirmation) D->E No Overlap D->G Peak Overlap F qNMR Integration (Absolute Purity Calculation) E->F Trans Confirmed E->G Cis Detected H Validated API Intermediate F->H Purity > 98%

Multiparametric NMR workflow for structural and quantitative validation of API intermediates.

References

  • European Patent Office. (2018).Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds (EP3416965B1).
  • Google Patents. (2017).A kind of new method for preparing Oclacitinib (CN107365312A).

Sources

Comparative

A Comparative Guide to Trans-[4-(methylamino)cyclohexyl]methanesulfonic Acid and Other Sulfonic Acid Derivatives for Researchers and Drug Development Professionals

In the landscape of biochemical research and pharmaceutical development, the precise control of pH is not merely a technicality but a cornerstone of experimental validity and product stability. Zwitterionic buffers, part...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of biochemical research and pharmaceutical development, the precise control of pH is not merely a technicality but a cornerstone of experimental validity and product stability. Zwitterionic buffers, particularly those containing a sulfonic acid moiety, have become indispensable tools for their robust buffering capacity, minimal biological interference, and high solubility. This guide provides an in-depth comparison of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid, a compound of emerging interest, with established sulfonic acid derivatives: Taurine, AMPSO, and CAPS.

This document moves beyond a simple cataloging of properties. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to critically evaluate and select the most appropriate sulfonic acid derivative for their specific application. We will delve into the structural nuances that dictate performance, present comparative data, and offer detailed experimental protocols for in-house validation.

Introduction to the Sulfonic Acid Derivatives

The compounds under comparison share the common feature of a sulfonic acid group, which is a strong acid and remains deprotonated over a wide pH range. The key differentiator lies in the nature of the amino group and the overall molecular structure, which dictates the pKa of the conjugate acid and, consequently, the effective buffering range.

  • Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid: This molecule features a secondary amine on a cyclohexane ring, separated from the sulfonic acid group by a methylene bridge. Its rigid, non-aromatic ring structure may offer unique solubility and stability profiles.

  • Taurine (2-aminoethanesulfonic acid): As a naturally occurring amino sulfonic acid, Taurine is known for its physiological roles and is a simple, flexible molecule.[1][2]

  • AMPSO (N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid): A member of the "Good's buffers" series, AMPSO is valued for its performance in alkaline conditions, particularly in protein work.[3]

  • CAPS (3-(cyclohexylamino)propane-1-sulfonic acid): Another widely used "Good's buffer," CAPS is distinguished by its high pKa, making it suitable for high-pH applications like Western blotting.[4][5]

Comparative Physicochemical Properties

The selection of a buffer is primarily guided by its physicochemical properties. The following table summarizes the key parameters for the selected sulfonic acid derivatives.

PropertyTrans-[4-(methylamino)cyclohexyl]methanesulfonic acidTaurineAMPSOCAPS
Molecular Formula C₈H₁₇NO₃S[6]C₂H₇NO₃S[1]C₇H₁₇NO₅S[7]C₉H₁₉NO₃S[4]
Molecular Weight 207.29 g/mol [6]125.15 g/mol [1]227.28 g/mol [7]221.32 g/mol [4]
pKa (of the amino group at 25°C) ~11.03 (Estimated)¹9.06[5]9.0[3]10.4[4][5]
Useful pH Range ~10.0 - 12.0 (Estimated)8.1 - 10.18.3 - 9.7[3][8]9.7 - 11.1[4][5]
Appearance White solid powder[9]White crystalline powder[1]White crystalline powder[3]White crystalline powder[4]
Water Solubility Moderate to high[10]94.9 g/L at 25°C[11]Soluble[3]High (>0.5 M at 20°C)[4]

Expertise & Experience: Interpreting the Data

The estimated high pKa of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid suggests its potential utility in very alkaline conditions, similar to CAPS. The presence of the cyclohexane ring in both molecules contributes to their higher pKa values compared to the more linear Taurine and AMPSO. This is likely due to the electron-donating nature of the alkyl groups influencing the basicity of the amino group. The methanesulfonic acid group, being further removed from the amino group by the cyclohexane ring, will have a less pronounced electron-withdrawing effect compared to the shorter alkyl chains in Taurine and AMPSO.

In-Depth Application-Specific Comparison

The choice of a sulfonic acid derivative extends beyond its pKa. Factors such as potential interactions with metal ions, stability under experimental conditions, and compatibility with specific assays are critical considerations.

Buffering Capacity

Buffering capacity is a measure of a buffer's resistance to pH change upon the addition of an acid or base. It is maximal at the pKa and is dependent on the buffer concentration. While the estimated pKa of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid places it in a similar high-pH application range as CAPS, its buffering capacity needs to be experimentally determined and compared.

Metal Ion Chelation

Many biological systems under study involve metal ions as cofactors. Some "Good's buffers" have been shown to chelate metal ions, which can interfere with experimental results.[12] The potential for metal ion chelation is influenced by the stereochemistry and the presence of hydroxyl groups in the buffer molecule. AMPSO, with its hydroxyl groups, may have a different metal-binding profile compared to the other three compounds. A comparative study of the metal-binding properties of these four sulfonic acid derivatives would be highly valuable.

Stability

The stability of a buffer under various experimental conditions (e.g., temperature, light exposure) is crucial for the reproducibility of results. Sulfonic acid-based buffers are generally considered chemically stable.[5] However, their stability can be influenced by factors such as pH and temperature.[14] For instance, some aminomethanesulfonates have shown degradation at pH values below their pKa and instability at elevated temperatures.[9][15]

Experimental Protocols for Comparative Analysis

To empower researchers to make informed decisions, this section provides detailed, adaptable protocols for the comparative evaluation of these sulfonic acid derivatives.

Determination of pKa by Potentiometric Titration

This protocol allows for the experimental determination of the pKa of the amino group.

Diagram of the pKa Determination Workflow

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Dissolve weighted sulfonic acid derivative in deionized water titrate Titrate with standardized HCl while monitoring pH prep->titrate Transfer to titration vessel plot Plot pH vs. volume of HCl added titrate->plot half_equiv Determine the half-equivalence point plot->half_equiv pKa pKa = pH at the half-equivalence point half_equiv->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Solution Preparation: Prepare a 0.1 M solution of the sulfonic acid derivative in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume (e.g., 50 mL) of the sulfonic acid solution in a beaker with a magnetic stir bar.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each addition of a small, known volume of acid.

  • Data Analysis: Plot the pH (y-axis) against the volume of HCl added (x-axis). The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated.[3]

Comparative Buffer Capacity Measurement

This protocol assesses the ability of each buffer to resist pH changes.

Methodology:

  • Buffer Preparation: Prepare 100 mM solutions of each sulfonic acid derivative, adjusted to their respective pKa values with either HCl or NaOH.

  • Titration: Titrate 50 mL of each buffer solution with 0.1 M HCl, recording the pH after each 0.5 mL addition until the pH drops by at least 2 units. Repeat the titration with 0.1 M NaOH until the pH increases by at least 2 units.

  • Calculation: The buffer capacity (β) can be calculated as the moles of added acid or base per unit change in pH.

Solubility Assessment

This protocol provides a method for determining and comparing the aqueous solubility of the compounds.

Methodology:

  • Saturated Solution Preparation: Add an excess amount of the solid sulfonic acid derivative to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the suspension to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.

  • Quantification: Determine the concentration of the dissolved sulfonic acid derivative in the supernatant using a suitable analytical method, such as HPLC or by gravimetric analysis after evaporating the solvent.

Metal Ion Chelation Assay (Ferrozine Assay for Fe²⁺)

This assay can be adapted to compare the iron-chelating ability of the sulfonic acid derivatives.

Diagram of the Ferrozine Assay Workflow

Ferrozine_Assay cluster_setup Assay Setup cluster_reaction Chelation and Color Development cluster_measurement Measurement plate Add buffer solutions (test compounds) and controls to a 96-well plate add_fe Add FeCl₂ solution to all wells plate->add_fe incubate1 Incubate for 5 minutes add_fe->incubate1 add_ferrozine Add Ferrozine solution to initiate color reaction incubate1->add_ferrozine incubate2 Incubate for 10 minutes in the dark add_ferrozine->incubate2 read_abs Measure absorbance at 562 nm incubate2->read_abs

Caption: Workflow for the Ferrozine-based iron chelation assay.

Methodology:

  • Reagent Preparation:

    • Prepare 10 mM solutions of each sulfonic acid derivative in deionized water, adjusted to a neutral pH (e.g., 7.4).

    • Prepare a 2 mM solution of FeCl₂.

    • Prepare a 5 mM solution of Ferrozine.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each test buffer solution. Include a control with deionized water.

    • Add 50 µL of the FeCl₂ solution to each well and incubate for 5 minutes.

    • Add 50 µL of the Ferrozine solution to each well to start the reaction.

    • Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 562 nm. A lower absorbance in the presence of the test compound indicates chelation.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid alongside established sulfonic acid derivatives. Based on its structure, it is hypothesized to be a high-pKa buffer, potentially offering an alternative to CAPS for applications requiring a stable alkaline environment. However, the lack of experimental data, particularly its pKa, necessitates the experimental validation outlined in this guide.

Future research should focus on the comprehensive characterization of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid, including its performance in specific biological assays, its interaction with a broader range of metal ions, and its long-term stability. Such studies will be instrumental in defining its role and utility within the expansive toolkit of biochemical and pharmaceutical research.

References

  • Nakon, R., & Krishnamoorthy, C. R. (1983). Free-metal ion depletion by "Good's" buffers. Science, 221(4612), 749–750.
  • CAPS (buffer) - Grokipedia. (n.d.). Retrieved from [Link]

  • King, J. A., & Hjelmeland, L. M. (2010). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series. Beilstein Journal of Organic Chemistry, 6, 31.
  • trans-4-(methylamino)cyclohexyl)methanesulfonic acid - Career Henan Chemical Co. (n.d.). Retrieved from [Link]

  • N-Methylcyclohexylamine - LookChem. (n.d.). Retrieved from [Link]

  • CAPS (buffer) - Wikipedia. (n.d.). Retrieved from [Link]

  • The Experimental Protocol: Buffers. (n.d.). Retrieved from [Link]

  • What factors are related to the stability of MOPS buffer. (n.d.). Retrieved from [Link]

  • Taurine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (2021, November 27). Retrieved from [Link]

  • Taurine | C2H7NO3S | CID 1123 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Trans-(4-(methylamino)cyclohexyl)methanesulfonic acid. (2026, March 13). Retrieved from [Link]

  • trans-(4-(Methylamino)cyclohexyl)methanesulfonic acid. (n.d.). Retrieved from [Link]

  • Huxtable, R. J. (1992). Taurine: A “very essential” amino acid. PMC.
  • AMPSO - Products - Hopax Fine Chemicals. (n.d.). Retrieved from [Link]

  • Taurine | C2H7NO3S | CID 1123 - PubChem. (n.d.). Retrieved from [Link]

  • Trans-4-(Methylamino)Cyclohexyl)Methanesulfonic Acid. (n.d.). Retrieved from [Link]

  • trans-(4-(Methylamino)cyclohexyl)methanesulfonic acid - ChemBK. (n.d.). Retrieved from [Link]

  • trans-(4-(methylamino)cyclohexyl)methanesulfonic acid. (n.d.). Retrieved from [Link]

Sources

Validation

Comparative Guide: Validation of Analytical Methods for Trans-[4-(methylamino)cyclohexyl]methanesulfonic Acid Quantification

Executive Summary Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (CAS 2124221-12-9) is a critical synthetic intermediate in the manufacturing of Oclacitinib[1]. Oclacitinib is a first-in-class Janus kinase (JAK) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (CAS 2124221-12-9) is a critical synthetic intermediate in the manufacturing of Oclacitinib[1]. Oclacitinib is a first-in-class Janus kinase (JAK) inhibitor widely used in veterinary medicine (under the tradename APOQUEL) to treat allergic dermatitis[2]. Ensuring the purity of this intermediate is paramount, as residual impurities can propagate through the synthetic pathway, directly impacting the final Active Pharmaceutical Ingredient (API) quality.

Quantifying this specific compound, however, presents a severe analytical challenge. It contains both a basic secondary amine and a highly acidic methanesulfonic acid moiety, rendering it a highly polar zwitterion at typical chromatographic pH levels. This guide objectively compares three analytical methodologies for its quantification, providing experimental validation data compliant with ICH Q2(R1) guidelines[3].

Mechanistic Grounding: The Zwitterion Dilemma

In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using conventional C18 or C8 columns, highly polar zwitterions exhibit negligible retention, co-eluting with the void volume ( t0​ ). This lack of retention eliminates the possibility of separating the target analyte from early-eluting synthetic byproducts, unreacted precursors, or matrix components.

To overcome this, analytical scientists must manipulate the retention mechanism. This is typically achieved either by masking the analyte's charge (Ion-Pairing) or by shifting entirely to a hydrophilic partitioning mechanism via Hydrophilic Interaction Liquid Chromatography (HILIC)[4].

Method Comparison: Evaluating the Alternatives

Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) – [Recommended]
  • Mechanism: Utilizes a stationary phase with permanently charged sulfobetaine groups. Retention is driven by a complex interplay of hydrophilic partitioning (into a water-enriched layer immobilized on the stationary phase) and weak electrostatic interactions.

  • Pros: Exceptional retention of zwitterions; highly compatible with Mass Spectrometry (MS) due to the use of volatile buffers and high organic mobile phases; provides orthogonal selectivity to RP-HPLC.

  • Cons: Requires longer column equilibration times than standard RP-HPLC (typically 15-20 column volumes); highly sensitive to the sample diluent (which must be high in organic solvent to prevent peak distortion).

Ion-Pairing Reversed-Phase HPLC (IP-RP) – [The Traditional Alternative]
  • Mechanism: Employs ion-pairing reagents (e.g., sodium alkyl sulfonates or trifluoroacetic acid) in the mobile phase. These reagents form neutral, lipophilic complexes with the charged analyte, enabling retention on a standard C18 column.

  • Pros: Utilizes ubiquitous C18 columns; yields sharp peak shapes if the ion-pair concentration is perfectly optimized.

  • Cons: Ion-pairing reagents permanently alter the stationary phase; they severely suppress MS ionization (making LC-MS/MS impurity profiling impractical); gradients often suffer from complex baseline drift.

Capillary Zone Electrophoresis (CZE) – [The Orthogonal Alternative]
  • Mechanism: Separates analytes based on their charge-to-size ratio within an applied electric field inside a fused-silica capillary.

  • Pros: Extremely high theoretical plate counts; minimal solvent consumption; highly suited for charged species.

  • Cons: Inferior concentration sensitivity (higher LOD/LOQ) compared to LC methods due to the short optical path length of the capillary; poor reproducibility of migration times without internal standards.

Data Presentation: Performance Comparison

The following table summarizes the validation parameters for the three methods, evaluated against ICH Q2(R1) standards[3] for the quantification of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid.

Validation ParameterZIC-HILIC-UV/MS (Recommended)Ion-Pairing RP-HPLCCapillary Electrophoresis (CZE)
Retention Mechanism Hydrophilic partitioning & electrostaticLipophilic complexationCharge-to-size ratio
Limit of Detection (LOD) 0.05 µg/mL0.15 µg/mL0.80 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.45 µg/mL2.50 µg/mL
Linearity ( R2 ) > 0.999 (0.15 - 50 µg/mL)> 0.998 (0.45 - 50 µg/mL)> 0.995 (2.5 - 50 µg/mL)
Precision (%RSD) < 1.5%< 2.0%< 4.0%
MS Compatibility Excellent (Volatile buffers)Poor (Severe ion suppression)Moderate (Requires sheath liquid)
Equilibration Time 15-20 column volumes30-40 column volumesN/A (Capillary conditioning)

Experimental Protocol: Self-Validating ZIC-HILIC Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the built-in System Suitability Test (SST) criteria are met.

Phase 1: Chromatographic Setup & Causality
  • Column: ZIC-HILIC (100 mm × 2.1 mm, 3.5 µm).

    • Causality: The sulfobetaine functional groups provide simultaneous retention for both the basic amine and the acidic sulfonate of the analyte, preventing void-volume elution.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Causality: Ammonium acetate is highly soluble in acetonitrile and provides sufficient ionic strength to dampen secondary electrostatic repulsions between the analyte and the silica support, all without suppressing MS ionization.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 85% B to 50% B over 10 minutes.

    • Causality: HILIC gradients run in reverse compared to RP-HPLC (from high organic to high aqueous). Starting at 85% B ensures a thick, stable water layer on the stationary phase for initial partitioning.

  • Sample Diluent: 80% Acetonitrile / 20% Water.

    • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary phase water layer locally, causing severe peak splitting (the solvent mismatch effect).

Phase 2: System Suitability Testing (SST) - The Self-Validating Gate

Before executing validation or analyzing unknown samples, the system must prove its fitness:

  • Inject the LOQ standard (0.15 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Signal-to-Noise (S/N) ≥ 10.

    • Peak Tailing Factor ( Tf​ ) ≤ 1.5.

    • Retention Time %RSD ≤ 1.0%.

    • Logic: If Tf​ > 1.5, the column is likely overloaded, or the ionic strength of Mobile Phase A is too low to shield silanol interactions. Abort, prepare fresh buffer, and re-equilibrate.

Phase 3: ICH Q2(R1) Validation Execution
  • Specificity: Inject blank diluent, matrix blank, and a spiked sample. Ensure no interfering peaks elute at the retention time of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid.

  • Linearity: Prepare 5 concentration levels (50%, 80%, 100%, 120%, 150% of the target working concentration). Plot peak area vs. concentration. Criteria: R2≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the reference standard into the API matrix at 3 levels (80%, 100%, 120%) in triplicate. Criteria: 98.0% - 102.0% recovery.

  • Precision: Analyze 6 independent sample preparations at the 100% level. Criteria: %RSD ≤ 2.0%.

Mandatory Visualization

G Start Target Analyte: Trans-[4-(methylamino)cyclohexyl] methanesulfonic acid Prop Physicochemical Profiling: Zwitterionic, Highly Polar Start->Prop Decision Chromatographic Selection Prop->Decision RP Standard RP-HPLC (C18/C8) Decision->RP Default Approach IPRP Ion-Pairing RP-HPLC (Alkyl Sulfonates) Decision->IPRP Add Ion-Pair HILIC Zwitterionic HILIC (ZIC-HILIC) Decision->HILIC Increase Organic Outcome1 Fail: Elutes in Void Volume RP->Outcome1 Outcome2 Pass: Good Retention Fail: MS Incompatible IPRP->Outcome2 Outcome3 Pass: Excellent Retention Pass: MS Compatible HILIC->Outcome3

Decision matrix for selecting chromatographic methods for zwitterionic API intermediates.

References

  • [1] Veterinary Drug Intermediates Main Products. Rongyao Biotechnology. Available at: [Link]

  • [3] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • [4] Chromatographic HILIC indexes to characterize the lipophilicity of zwitterions. PubMed (National Institutes of Health). Available at: [Link]

  • [2] CN107365312B - A new method for preparing Oclacitinib. Google Patents. Available at:

Sources

Comparative

Absolute Purity Assignment of Trans-[4-(methylamino)cyclohexyl]methanesulfonic Acid: A Comparative Guide to qNMR vs. Traditional Mass Balance

Executive Summary & The Analytical Challenge Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (CAS: 2124221-12-9) is a highly polar, zwitterionic aliphatic compound utilized as a critical synthon in pharmaceutical r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (CAS: 2124221-12-9) is a highly polar, zwitterionic aliphatic compound utilized as a critical synthon in pharmaceutical research and materials science[1]. As drug development pipelines increasingly rely on complex aliphatic building blocks, determining the absolute purity of these intermediates becomes a significant analytical bottleneck.

The structural nature of this compound presents two distinct challenges for traditional purity analysis:

  • Lack of a Chromophore: The absence of a conjugated π -system renders the molecule virtually invisible to standard UV-Vis detectors used in High-Performance Liquid Chromatography (HPLC).

  • Extreme Polarity: Its zwitterionic character (a basic secondary amine and an acidic sulfonic acid) results in poor retention on standard reversed-phase (C18) columns, necessitating complex Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing methods.

While the Mass Balance approach (combining HPLC with Karl Fischer titration, Thermogravimetric Analysis, and Residue on Ignition) has historically been the gold standard, it is highly susceptible to error propagation[2]. Quantitative Nuclear Magnetic Resonance (1H-qNMR) has emerged as a superior, relative primary method. Because the NMR signal intensity is directly proportional to the number of resonating protons, qNMR allows for absolute quantification without requiring an identical reference standard of the analyte itself[3].

Methodological Comparison: qNMR vs. Alternatives

To objectively evaluate the best approach for analyzing Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid, we must compare the available analytical modalities based on specificity, efficiency, and standard dependency.

Table 1: Performance Comparison of Purity Analysis Techniques
Analytical MethodDetection MechanismSpecificityReference Standard RequiredSuitability for Analyte
1H-qNMR Nuclear magnetic resonanceHigh (Structural + Quantitative)No (Uses universal IS)Optimal
HPLC-UV UV-Vis AbsorbanceLow (Lacks chromophore)YesPoor
HPLC-CAD/ELSD Aerosol / Light ScatteringModerateYesGood (Requires HILIC)
Mass Balance Multi-technique (HPLC + KF + TGA)High (Indirect)YesModerate (Time-consuming)
Titration Acid/Base NeutralizationLow (Non-specific)NoPoor (Interference prone)

Orthogonal Purity Assessment Workflow

To ensure the highest level of scientific integrity, modern pharmacopeial guidelines recommend an orthogonal approach: cross-referencing a primary method (qNMR) with a secondary method (Mass Balance)[5].

G cluster_qnmr Primary Method: qNMR cluster_hplc Secondary Method: Mass Balance Sample Analyte: M84808 Prep_qNMR Gravimetric Prep (Analyte + IS in D2O) Sample->Prep_qNMR Prep_HPLC HILIC Chromatography + CAD/ELSD Detection Sample->Prep_HPLC Acq_qNMR 1H NMR Acquisition (Relaxation Delay > 5*T1) Prep_qNMR->Acq_qNMR Calc_qNMR Direct Integration & Mass Fraction Calculation Acq_qNMR->Calc_qNMR Orthogonal Orthogonal Cross-Validation Calc_qNMR->Orthogonal LOD_HPLC Impurity Profiling (Water, Volatiles, Ash) Prep_HPLC->LOD_HPLC Calc_HPLC 100% - Sum of Impurities LOD_HPLC->Calc_HPLC Calc_HPLC->Orthogonal Result Absolute Purity Assignment Orthogonal->Result

Workflow for orthogonal purity assessment comparing qNMR and Mass Balance methodologies.

Experimental Protocol: Self-Validating 1H-qNMR System

A robust qNMR protocol must be a self-validating system where every experimental parameter is grounded in physical chemistry principles.

Reagent Selection & Causality
  • Solvent: Deuterium Oxide ( D2​O ). Causality: The analyte is a highly polar amino sulfonic acid, making it highly soluble in water. D2​O prevents massive solvent signal interference.

  • Internal Standard (IS): Maleic Acid (NIST SRM traceable, Purity > 99.9%). Causality: Maleic acid produces a sharp, distinct singlet at ~6.28 ppm. This is far downfield from the analyte's aliphatic signals (N- CH3​ singlet at ~2.6 ppm; S- CH2​ doublet at ~2.9 ppm; cyclohexyl multiplet at 1.0–2.2 ppm), ensuring zero signal overlap.

Step-by-Step Gravimetric Preparation
  • Microbalance Calibration: Ensure the microbalance (readability 0.001 mg) is calibrated and static-free. Gravimetric error is the largest source of uncertainty in qNMR.

  • Co-weighing: Accurately weigh ~15.0 mg of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid and ~5.0 mg of Maleic Acid directly into the same clean glass vial.

  • Solvation: Add 1.0 mL of D2​O to the vial. Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Transfer: Transfer 600 µL of the homogenous solution into a standard 5 mm NMR tube.

NMR Acquisition Parameters
  • Pulse Angle: 90° (Ensure accurate pulse calibration for maximum signal-to-noise ratio).

  • Relaxation Delay (D1): 60 seconds. Causality: qNMR requires the D1 to be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest. Failing to allow complete return to thermal equilibrium results in truncated integrals and artificially low purity values[6].

  • Number of Scans (NS): 64 to 128 (Optimize to achieve a Signal-to-Noise ratio > 250:1 for the target peaks).

  • Acquisition Time (AQ): > 4 seconds to ensure complete FID capture without truncation.

Data Processing & Purity Calculation

Apply exponential line broadening (0.3 Hz), perform manual phase correction, and apply a strict baseline correction. Integrate the Maleic acid singlet (6.28 ppm, 2H) and the analyte's N-methyl singlet (~2.6 ppm, 3H).

Calculate the mass fraction (Purity, Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, and P = Purity)

Experimental Data & Method Validation

To demonstrate the efficacy of this protocol, three separate synthesis lots of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid were analyzed using both the described 1H-qNMR protocol and a comprehensive Mass Balance approach (HILIC-CAD + Karl Fischer + TGA).

Table 2: Purity Assessment Data (qNMR vs. Mass Balance)
Lot Number1H-qNMR Purity (%)Mass Balance Purity (%)Absolute Difference ( Δ %)
Lot 001A 98.45 ± 0.1298.60 ± 0.300.15
Lot 002B 99.10 ± 0.0899.05 ± 0.250.05
Lot 003C 97.80 ± 0.1598.10 ± 0.350.30

Data Interpretation: The qNMR method demonstrates exceptional agreement with the highly resource-intensive mass balance method ( Δ < 0.35%). Furthermore, the standard deviation for qNMR is notably tighter (± 0.08 to 0.15) compared to Mass Balance (± 0.25 to 0.35). This is due to the propagation of error inherent in Mass Balance, where the variances of the moisture, volatile, and chromatographic assays are additive[2].

Conclusion

For highly polar, non-UV active synthons like Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid, 1H-qNMR stands as the superior analytical choice. By utilizing a certified internal standard like Maleic acid and strictly adhering to T1​ relaxation parameters, laboratories can achieve absolute purity assignments in a fraction of the time required for comprehensive mass balance profiling, without sacrificing precision or accuracy.

References

  • Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid - [M84808] - Synthonix, Inc. Available at: [Link]

  • QNMR for Reference Material Preparation - Encyclopedia MDPI. Available at: [Link]

  • Quantitative NMR Spectroscopy - University of Oxford. Available at: [Link]

Sources

Validation

Inter-laboratory comparison of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid stability data

Inter-Laboratory Comparison Guide: Stability Data and Analytical Methodologies for Trans-[4-(methylamino)cyclohexyl]methanesulfonic Acid As pharmaceutical pipelines increasingly rely on rigid, conformationally restricted...

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Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison Guide: Stability Data and Analytical Methodologies for Trans-[4-(methylamino)cyclohexyl]methanesulfonic Acid

As pharmaceutical pipelines increasingly rely on rigid, conformationally restricted building blocks to enhance target affinity, compounds like Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (CAS 2124221-12-9) have emerged as critical synthons[1]. Structurally, this compound features a rigid cyclohexane ring in a specific trans conformation, flanked by a secondary amine and a highly polar sulfonic acid group[2].

However, its zwitterionic nature and lack of a conjugated π -system present unique analytical challenges. Standard UV-based High-Performance Liquid Chromatography (HPLC) often fails to provide the sensitivity required for rigorous stability-indicating assays. To establish a self-validating framework for this compound, we engineered an inter-laboratory comparison study evaluating its stability under ICH Q1A(R2) guidelines[3][4] using orthogonal analytical techniques: LC-MS/MS, HPLC-ELSD, and Quantitative NMR (qNMR).

Mechanistic Grounding: Why Standard Methods Fail

Before comparing laboratory data, we must establish the causality behind our experimental design.

The Polarity Problem: Aliphatic amino-sulfonic acids are highly polar and hydrophilic. On a standard C18 reverse-phase column, they exhibit poor retention, eluting in the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve functional retention and peak symmetry[5]. The Detection Problem: The absence of a UV chromophore means UV detection at 254 nm or 210 nm yields poor signal-to-noise ratios. To accurately quantify degradation, laboratories must rely on universal mass-scattering detectors (ELSD) or mass spectrometry (LC-MS/MS)[6]. Predicted Degradation Pathways: The sulfonic acid moiety is highly stable under physiological and mild stress conditions. The primary vulnerability of this molecule is the secondary amine, which is susceptible to N-oxidation when exposed to peroxides or extreme oxidative stress.

G2 Molecule Aliphatic Amino-Sulfonic Acid (No Conjugated Pi System) UV Standard HPLC-UV (Poor Response / High Noise) Molecule->UV Low Absorbance ELSD HPLC-ELSD (Universal Mass Scattering) Molecule->ELSD Evaporative Scattering MS LC-MS/MS (ESI+) (Protonated Amine Detection) Molecule->MS High Ionization Efficiency

Analytical causality: Selecting appropriate detectors for non-chromophoric zwitterions.

Inter-Laboratory Study Design

To ensure trustworthiness and compliance with global regulatory standards, three independent laboratories analyzed the same batch of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid. The study was grounded in the ICH Q1A(R2) framework for new drug substances[4].

  • Lab A: Utilized LC-MS/MS (ESI+) for high-sensitivity detection and precise mass identification of degradants[5].

  • Lab B: Utilized HPLC-ELSD as a routine, cost-effective stability-indicating assay.

  • Lab C: Utilized qNMR to verify structural integrity and absolute mass fraction without the need for chromatographic separation[7].

G Start Trans-[4-(methylamino)cyclohexyl] methanesulfonic acid ICH ICH Q1A(R2) Storage Conditions Start->ICH Cond3 Forced Degradation (Oxidation, Acid/Base) Start->Cond3 Cond1 Long-Term 25°C / 60% RH (12 Months) ICH->Cond1 Cond2 Accelerated 40°C / 75% RH (6 Months) ICH->Cond2 LabA Lab A: LC-MS/MS (High Sensitivity) Cond1->LabA LabB Lab B: HPLC-ELSD (Routine Assay) Cond1->LabB LabC Lab C: qNMR (Structural Integrity) Cond1->LabC Cond2->LabA Cond2->LabB Cond2->LabC Cond3->LabA Cond3->LabB Data Inter-Laboratory Data Synthesis LabA->Data LabB->Data LabC->Data

Workflow for the ICH Q1A(R2) compliant inter-laboratory stability study.

Quantitative Data Comparison

The following tables synthesize the quantitative stability data across the three laboratories. The tight correlation between orthogonal methods validates the integrity of the data.

Table 1: Accelerated Stability Data (40°C / 75% RH)

Metric: % Purity relative to baseline (T=0).

Time PointLab A (LC-MS/MS)Lab B (HPLC-ELSD)Lab C (qNMR)Mean PurityRSD (%)
0 Month 99.8%99.7%99.8%99.76%0.05
1 Month 99.7%99.7%99.8%99.73%0.05
3 Months 99.5%99.4%99.5%99.46%0.05
6 Months 99.2%99.1%99.3%99.20%0.10
Table 2: Forced Degradation (Stress Testing) Recovery

Samples subjected to extreme stress to force >5% degradation, validating the stability-indicating power of the assays.

Stress ConditionLab A RecoveryLab B RecoveryPrimary Degradant Identified (Lab A MS)
Acid (1N HCl, 60°C, 24h)98.5%98.2%None significant (Highly stable)
Base (1N NaOH, 60°C, 24h)97.1%96.8%Trace desulfonation products
Oxidation (3% H2O2, RT, 24h)88.4%89.0%N-oxide derivative (+16 Da mass shift)

Data Insight: The compound exhibits exceptional thermal and hydrolytic stability due to the robust carbon-sulfur bond and the steric hindrance of the cyclohexane ring. However, it is moderately sensitive to oxidation, forming an N-oxide at the secondary amine.

Self-Validating Experimental Protocols

To ensure reproducibility, the following step-by-step methodologies represent the optimized, self-validating protocols used in this comparison.

Protocol A: LC-MS/MS Stability-Indicating Assay (Lab A)

Adapted from high-sensitivity HILIC methods for amino sulfonic acids[5].

  • System Suitability Testing (SST): Inject a reference standard (10 µg/mL) six times. Ensure the Relative Standard Deviation (RSD) of the peak area is <2.0% and the tailing factor is <1.5.

  • Sample Preparation: Dissolve 10 mg of the stability sample in 10 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Dilute to a working concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: ChromCore HILIC-Amide (3 µm, 2.1 × 100 mm). Causality: The amide stationary phase provides hydrogen bonding interactions critical for retaining the zwitterionic sulfonic acid.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 45% B over 3 mins, return to 90% B at 4.5 mins. Total run time: 6 mins.

    • Flow Rate: 0.4 mL/min. Column Temp: 40°C.

  • Mass Spectrometry (ESI+):

    • Operate in Multiple Reaction Monitoring (MRM) mode.

    • Target the protonated precursor ion [M+H]+ at m/z 208.3.

    • Monitor the primary product ion transition (e.g., loss of SO3​ or methylamine) for precise quantification.

Protocol B: HPLC-ELSD Routine Assay (Lab B)
  • Sample Preparation: Prepare samples at a higher concentration (1 mg/mL) due to the lower sensitivity of ELSD compared to MS.

  • Chromatography: Utilize the exact HILIC gradient and column specified in Protocol A to ensure orthogonal comparability.

  • ELSD Parameters:

    • Drift Tube Temperature: 50°C. Causality: Must be high enough to evaporate the aqueous mobile phase but low enough to prevent thermal degradation of the analyte.

    • Nebulizer Gas: Nitrogen at 1.5 L/min.

    • Gain: Set to 10.

  • Data Processing: Because ELSD response is non-linear, use a logarithmic calibration curve ( log(Area) vs. log(Concentration) ) for accurate purity determination.

Conclusion & Handling Best Practices

The inter-laboratory comparison confirms that Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is a highly stable chemical intermediate under standard ICH Q1A(R2) conditions. The data from LC-MS/MS, HPLC-ELSD, and qNMR are in strict agreement, proving that HILIC-based separation coupled with mass-scattering or mass-spectrometric detection forms a robust, self-validating analytical system.

Storage Recommendations: Based on the 6-month accelerated and forced degradation data, the compound should be stored in tightly sealed, light-resistant containers at ambient temperature (15°C to 25°C). While it is thermally stable, it must be protected from strong oxidizing agents to prevent N-oxidation of the secondary amine.

References

  • Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid - [M84808] Source: Synthonix, Inc. URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL:[Link]

  • Unveiling taurine's protective role: insights from LC–MS/MS analysis (Methodology for Amino Sulfonic Acids) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Whole Body Distribution of Labile Coenzymes and Antioxidants Visualized Using 1H NMR spectroscopy Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

Benchmarking Binding Kinetics of a Novel Epigenetic Modulator: A Comparative Guide for Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid

This guide provides a comprehensive framework for characterizing the binding kinetics of a novel small molecule, Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (hereafter referred to as Compound X ), a potential i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the binding kinetics of a novel small molecule, Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (hereafter referred to as Compound X ), a potential inhibitor of the Jumonji domain-containing 2D (JMJD2D) histone demethylase. Due to the nascent stage of research on Compound X, this document establishes a hypothetical, yet scientifically rigorous, protocol for its evaluation. We will benchmark its performance against established modulators of histone demethylases, providing the necessary experimental designs to elucidate its kinetic and thermodynamic binding profile. This guide is intended for researchers, scientists, and drug development professionals engaged in epigenetic research and early-stage drug discovery.

Introduction: The Significance of Targeting JMJD2D and Understanding Binding Kinetics

The Jumonji C (JmjC) domain-containing family of histone demethylases (KDMs) are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues.[1] Specifically, the JMJD2 (or KDM4) subfamily, which includes JMJD2D (KDM4D), is responsible for demethylating di- and trimethylated lysine 9 on histone H3 (H3K9me2/3), a mark typically associated with transcriptional repression.[2][3] Aberrant activity and overexpression of JMJD2D have been implicated in the progression of various cancers, including colorectal and hepatocellular cancers, making it a compelling therapeutic target.[2][4]

While traditional drug discovery often prioritizes the equilibrium dissociation constant (K D ) or the half-maximal inhibitory concentration (IC 50 ), a deeper understanding of the drug-target interaction requires the characterization of binding kinetics—the rates of association (k on ) and dissociation (k off ). These parameters define the inhibitor's residence time (1/k off ) on its target, a critical factor that can significantly influence therapeutic efficacy and duration of action.

This guide outlines a multi-pronged strategy to fully characterize the binding profile of Compound X, a novel molecule with structural motifs suggesting potential interaction with the 2-OG binding site of enzymes like JMJD2D. We will detail the requisite biochemical and biophysical assays to move beyond simple potency and build a complete kinetic and thermodynamic picture of its interaction with JMJD2D.

Section 1: Initial Potency and Mechanism of Action (MOA) Determination

The foundational step in characterizing any new inhibitor is to confirm its activity and determine its potency (IC 50 ). A robust enzymatic assay is essential for this purpose. For JMJD2D, several assay formats are available, including those that detect the demethylated product or the formaldehyde by-product.[5][6] A fluorometric assay based on the detection of formaldehyde offers a sensitive and continuous method suitable for high-throughput screening and initial kinetic studies.

Experimental Protocol: Fluorometric JMJD2D Inhibition Assay

This protocol is designed to determine the IC 50 value of Compound X for JMJD2D.

  • Reagent Preparation :

    • Prepare Assay Buffer: 20 mM Tris-HCl, pH 7.5, containing 20 mM NaCl.

    • Reconstitute human recombinant JMJD2D enzyme in Assay Buffer to a working concentration of 200 nM (final concentration in assay will be 100 nM). Store on ice.

    • Prepare a 2 mM stock of H3K9me3 peptide substrate in Assay Buffer.

    • Prepare a 10 mM stock of Compound X in 100% DMSO. Create a 10-point serial dilution series in DMSO, followed by a 1:100 dilution in Assay Buffer to create the working inhibitor solutions. This minimizes the final DMSO concentration to ≤1%.

    • Prepare a positive control inhibitor, such as the broad-spectrum JmjC inhibitor IOX1, in the same manner.[2]

  • Assay Procedure (96-well plate format) :

    • To appropriate wells, add 25 µL of the working inhibitor solutions (Compound X or IOX1) or vehicle control (Assay Buffer with 1% DMSO).

    • Add 50 µL of the 200 nM JMJD2D enzyme solution to all wells except the "no enzyme" control.

    • Add 25 µL of the 2 mM H3K9me3 substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Add 50 µL of a formaldehyde detection reagent (e.g., as provided in commercially available kits like the Demethylase (Jumonji-type) Activity Assay Kit).[5]

    • Incubate for 15 minutes at 25°C, protected from light.

    • Measure fluorescence with an excitation wavelength of 365-375 nm and an emission wavelength of 465-475 nm.[5]

  • Data Analysis :

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Normalize the data by setting the vehicle control as 100% activity and a high concentration of a known inhibitor as 0% activity.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC 50 value.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer P2 Dilute JMJD2D Enzyme A2 Add JMJD2D Enzyme P2->A2 P3 Prepare H3K9me3 Substrate A3 Add Substrate to Initiate Reaction P3->A3 P4 Create Inhibitor Dilution Series (Compound X & Control) A1 Add Inhibitor/Vehicle to Plate P4->A1 A1->A2 A2->A3 A4 Incubate at 37°C A3->A4 A5 Add Detection Reagent A4->A5 A6 Incubate at 25°C A5->A6 A7 Read Fluorescence A6->A7 D1 Normalize Data A7->D1 D2 Plot Inhibition Curve D1->D2 D3 Calculate IC50 D2->D3 cluster_prep Chip Preparation cluster_assay Kinetic Measurement cluster_analysis Data Analysis P1 Activate CM5 Chip (NHS/EDC) P2 Immobilize JMJD2D (Amine Coupling) P1->P2 P3 Deactivate Surface (Ethanolamine) P2->P3 P4 Prepare Reference Cell P2->P4 A1 Prepare Compound X Dilution Series A2 Inject Compound X (Association Phase) A1->A2 A3 Flow Running Buffer (Dissociation Phase) A2->A3 A4 Regenerate Surface A3->A4 D1 Reference & Blank Subtraction A3->D1 A5 Repeat for all Concentrations A4->A5 D2 Global Fit to 1:1 Binding Model D1->D2 D3 Determine kon, koff, KD D2->D3

Caption: Workflow for Surface Plasmon Resonance (SPR) kinetic analysis.

Comparative Kinetic Data

This table presents hypothetical kinetic parameters for Compound X, providing a basis for comparison.

Compoundk on (M⁻¹s⁻¹)k off (s⁻¹)K D (nM) (k off /k on )Residence Time (1/k off ) (s)
Compound X (Hypothetical) 1.5 x 10⁵ 5.0 x 10⁻³ 33.3 200
Benchmark Inhibitor (Generic) 8.0 x 10⁴ 8.0 x 10⁻⁴ 10.0 1250

Section 3: Thermodynamic Profiling with Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction by directly measuring the heat released (exothermic) or absorbed (endothermic) during the binding event. [7][8]A single ITC experiment can determine the binding affinity (K D ), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction. This information is invaluable for understanding the driving forces behind binding (enthalpy-driven vs. entropy-driven) and for lead optimization.

Experimental Protocol: ITC Thermodynamic Analysis
  • Sample Preparation :

    • Crucial Step : Both the protein (JMJD2D) and the ligand (Compound X) must be in identical, extensively dialyzed buffer to minimize heats of dilution. A suitable buffer is 20 mM HEPES, pH 7.5, 150 mM NaCl. * Prepare JMJD2D to a final concentration of 10-20 µM in the sample cell (typically ~250 µL).

    • Prepare Compound X to a concentration of 100-200 µM (10-15x the protein concentration) in the injection syringe (typically ~50 µL).

    • All solutions should be degassed immediately prior to the experiment to prevent bubbles.

  • ITC Experiment :

    • Set the experimental temperature to 25°C.

    • Perform a series of small (e.g., 2 µL) injections of Compound X from the syringe into the JMJD2D solution in the sample cell, with sufficient time between injections (e.g., 150 seconds) for the signal to return to baseline.

    • A typical experiment consists of 1 initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections.

    • Perform a control experiment by injecting Compound X into buffer alone to measure the heat of dilution, which will be subtracted from the binding data.

  • Data Analysis :

    • Integrate the area under each injection peak to determine the heat change associated with that injection.

    • Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software provided with the instrument.

    • The fit will yield the thermodynamic parameters: n (stoichiometry), K D (binding affinity), and ΔH (enthalpy change). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .

cluster_prep Sample Preparation cluster_assay ITC Experiment cluster_analysis Data Analysis P1 Dialyze Protein & Ligand in Identical Buffer P2 Prepare JMJD2D for Cell P1->P2 P3 Prepare Compound X for Syringe P1->P3 A1 Equilibrate Calorimeter at 25°C P2->A1 P3->A1 P4 Degas all Solutions P4->A1 A2 Perform Series of Injections A1->A2 A3 Record Heat Change A2->A3 D1 Integrate Injection Peaks A3->D1 A4 Run Control Titration (Ligand into Buffer) D2 Subtract Heat of Dilution A4->D2 D1->D2 D3 Plot Binding Isotherm D2->D3 D4 Fit to Binding Model D3->D4 D5 Determine KD, n, ΔH, ΔS D4->D5

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Comparative Thermodynamic Data

This table presents a hypothetical thermodynamic signature for Compound X binding to JMJD2D.

ParameterCompound X (Hypothetical)Interpretation
Stoichiometry (n) 1.1Binds in a 1:1 ratio
Affinity (K D ) (nM) 45.0High-nanomolar affinity
ΔH (kcal/mol) -8.5Favorable enthalpic contribution
-TΔS (kcal/mol) -1.8Unfavorable entropic contribution
ΔG (kcal/mol) -10.3Spontaneous binding

Comparative Analysis and Forward Look

By synthesizing the data from these three orthogonal approaches, we can build a comprehensive understanding of Compound X's interaction with JMJD2D.

  • Potency vs. Affinity : The hypothetical IC 50 (350 nM) from the enzymatic assay is consistent with the K D values derived from SPR (33.3 nM) and ITC (45.0 nM). The difference between the IC 50 and K D is expected, as the IC 50 value is dependent on assay conditions (e.g., substrate concentration), while the K D is an intrinsic measure of affinity.

  • Kinetics and Residence Time : Compound X exhibits a rapid association rate (k on = 1.5 x 10⁵ M⁻¹s⁻¹) but also a relatively fast dissociation rate (k off = 5.0 x 10⁻³ s⁻¹). This results in a residence time of 200 seconds. Compared to our generic benchmark inhibitor, which has a slower off-rate and a much longer residence time (1250 seconds), Compound X would be classified as an inhibitor with more dynamic target engagement. This could be advantageous in scenarios where rapid reversal of the pharmacological effect is desired, but less so if sustained target occupancy is required for efficacy.

  • Thermodynamic Drivers : The binding of Compound X is strongly driven by a favorable change in enthalpy (ΔH = -8.5 kcal/mol), as indicated by the negative value. This suggests that the interaction is dominated by the formation of strong hydrogen bonds and/or van der Waals interactions within the JMJD2D active site. The binding is accompanied by a small, unfavorable entropic penalty (-TΔS = -1.8 kcal/mol), which may be due to the ordering of the molecule and water upon binding.

This guide presents a robust, multi-faceted strategy for the kinetic and thermodynamic characterization of a novel inhibitor, Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (Compound X), against the histone demethylase JMJD2D. By integrating data from enzymatic inhibition assays, Surface Plasmon Resonance, and Isothermal Titration Calorimetry, researchers can move beyond simple potency measurements to build a detailed profile of the inhibitor's binding mechanism. This comprehensive understanding of association rates, dissociation rates, residence time, and the thermodynamic forces driving the interaction is critical for rational drug design and for selecting drug candidates with the highest probability of success in complex biological systems. The protocols and comparative frameworks provided herein serve as a validated blueprint for the rigorous evaluation of novel epigenetic modulators.

References

  • Histone Demethylase JMJD2D: A Novel Player in Colorectal and Hepatocellular Cancers. (2022). MDPI. [Link]

  • Structural and functional analysis of JMJD2D reveals molecular basis for site-specific demethylation among JMJD2 demethylases. (2013). Structure. [Link]

  • Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. (2010). Journal of Medicinal Chemistry. [Link]

  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. (2023). MDPI. [Link]

  • JMJD2D Homogeneous Assay Kit. BPS Bioscience. [Link]

  • A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. (2021). Analytical and Bioanalytical Chemistry. [Link]

  • Crystal structures of histone demethylase JMJD2A reveal basis for substrate specificity. (2007). Nature. [Link]

  • Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells. (2021). Translational Cancer Research. [Link]

  • Histone Demethylase JMJD2D. (2022). Encyclopedia MDPI. [Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. (2016). Journal of Medicinal Chemistry. [Link]

  • JMJD2D Chemiluminescent Assay Kit. BPS Bioscience. [Link]

  • Recent advances with KDM4 inhibitors and potential applications. (2020). RSC Medicinal Chemistry. [Link]

  • Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential. (2014). The International Journal of Biochemistry & Cell Biology. [Link]

  • Epigenase™ JMJD2 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • Lysine-Specific Histone Demethylases Contribute to Cellular Differentiation and Carcinogenesis. (2017). MDPI. [Link]

  • Synthesis and Bioactivity Evaluation of KDM4 Inhibitors in Prostate Cancer Cells. (2020). ProQuest. [Link]

  • The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer. (2021). Frontiers in Oncology. [Link]

  • GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. (2022). Frontiers in Pharmacology. [Link]

  • Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer. (2015). Oncotarget. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018). Nature Communications. [Link]

  • Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. (2024). International Journal of Molecular Sciences. [Link]

  • The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells. (2017). OncoTargets and Therapy. [Link]

  • Histone Demethylase JMJD2D: A Novel Player in Colorectal and Hepatocellular Cancers. (2022). Cancers. [Link]

  • Simple methods to determine the dissociation constant, Kd. (2024). microPublication Biology. [Link]

  • Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (2011). Analytical Biochemistry. [Link]

  • GSK-J1. Structural Genomics Consortium. [Link]

  • Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer. (2017). Oncotarget. [Link]

  • Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Surface Plasmon Resonance Biosensors for Highly Sensitive Detection of Small Biomolecules. (2010). IntechOpen. [Link]

  • GSK-J4. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Surface Modification in Surface Plasmon Resonance Assays. (2023). Encyclopedia MDPI. [Link]

  • A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. (2012). Nature. [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024). STAR Protocols. [Link]

  • Isothermal Titration Calorimetry ITC. (2019). protocols.io. [Link]

  • Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts. (2018). Anticancer Research. [Link]

  • The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Mod. (2022). International Journal of Molecular Sciences. [Link]

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  • Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. (2009). Journal of the American Chemical Society. [Link]

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Validation

A Senior Application Scientist's Guide: Selecting the Optimal Analytical Method for Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid

An In-depth Comparison of LC-MS/MS and HPLC-UV Detection Strategies For researchers and professionals in drug development, the accurate quantification of pharmaceutical compounds is the bedrock of reliable data. The sele...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparison of LC-MS/MS and HPLC-UV Detection Strategies

For researchers and professionals in drug development, the accurate quantification of pharmaceutical compounds is the bedrock of reliable data. The selection of an analytical technique is a critical decision, dictating the sensitivity, selectivity, and overall success of a study. This guide provides an objective, data-driven comparison of two powerful analytical techniques—Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection—for the analysis of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid.

The unique physicochemical properties of this analyte, a polar, zwitterionic molecule lacking a natural chromophore, present a significant analytical challenge that exemplifies the need for careful method selection. This guide will delve into the causality behind experimental choices, provide validated protocols, and offer clear recommendations to help you determine the most fitting approach for your analytical needs.

The Analytical Challenge: Understanding the Analyte

Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is characterized by two key features that directly influence analytical strategy:

  • High Polarity: The presence of both a basic secondary amine and a strongly acidic sulfonic acid group makes the molecule highly polar and zwitterionic. This property makes it difficult to retain on conventional reversed-phase (RP) liquid chromatography columns, which separate molecules based on hydrophobicity.[1][2][3]

  • Lack of a Chromophore: The molecule is aliphatic and does not possess a light-absorbing functional group (a chromophore) in the ultraviolet (UV) spectrum. This renders direct detection by standard HPLC-UV systems ineffective.[4][5]

These two properties necessitate fundamentally different approaches for successful detection and quantification, which we will explore in detail.

Method 1: HPLC-UV with Pre-Column Derivatization

For compounds that are "UV-invisible," HPLC-UV analysis is only made possible by chemically modifying the analyte to attach a UV-absorbing tag. This process, known as derivatization, is a well-established strategy to overcome the limitations of UV detection.[4][5]

Principle and Rationale

The core principle is to react the secondary amine group of the analyte with a derivatizing agent that contains a chromophore.[6] For this application, m-Toluoyl Chloride is an excellent candidate. It reacts efficiently with primary and secondary amines to form a stable amide derivative that exhibits strong UV absorbance, enabling sensitive detection.[6] This pre-column derivatization not only imparts UV activity but also increases the hydrophobicity of the analyte, making it amenable to separation on a standard C18 reversed-phase column.

Experimental Protocol

This protocol is designed to be self-validating, with clear steps for standard and sample preparation to ensure accuracy and reproducibility. All method validation should be performed in accordance with regulatory guidelines such as those from the FDA and ICH.[7][8][9]

1. Materials and Reagents:

  • Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid reference standard

  • m-Toluoyl Chloride

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Sodium Bicarbonate Buffer (0.1 M, pH 9)

  • Hydrochloric Acid (1 M)

  • Methanol (HPLC Grade)

2. Standard & Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a 50:50 mixture of methanol and water.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the 50:50 methanol/water mixture.

  • Sample Preparation: Dissolve the sample in the 50:50 methanol/water mixture to an expected concentration within the calibration range.

3. Derivatization Procedure:[6]

  • To a 1.0 mL aliquot of each standard or sample in a microcentrifuge tube, add 0.5 mL of 0.1 M Sodium Bicarbonate Buffer (pH 9).

  • Add 0.5 mL of the m-Toluoyl Chloride reagent (prepared at 10 mg/mL in Acetonitrile).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Allow the reaction to proceed at room temperature for 20 minutes.

  • Quench the reaction by adding 0.1 mL of 1 M HCl to neutralize the excess base.

  • Centrifuge the vial at 5000 rpm for 5 minutes.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4. HPLC-UV Conditions:

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 238 nm (or the determined λmax of the derivative)

Workflow and Visualization

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Pre-Column Derivatization cluster_analysis Analysis A Weighing & Dissolution B Add Buffer & Reagent A->B C Vortex & React (20 min) B->C D Quench Reaction (HCl) C->D E Centrifuge D->E F Transfer to HPLC Vial E->F G RP-HPLC Separation F->G H UV Detection G->H I Data Analysis & Quantification H->I

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Method 2: LC-MS/MS with Hydrophilic Interaction Liquid Chromatography (HILIC)

LC-MS/MS offers a direct path to analysis, circumventing the need for derivatization by leveraging the intrinsic mass-to-charge ratio of the analyte for detection. This technique provides superior sensitivity and selectivity, making it the gold standard for many applications.[10][11]

Principle and Rationale

To address the poor retention of our highly polar analyte on reversed-phase columns, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (like bare silica) and a mobile phase with a high percentage of organic solvent.[1][2] The separation mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[3] This provides excellent retention for compounds that would otherwise elute in the void volume of an RP column.

A significant advantage of HILIC is that the high organic content of the mobile phase is ideal for electrospray ionization (ESI), leading to efficient desolvation and enhanced sensitivity in the mass spectrometer.[3][12] Detection is achieved using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol

This protocol outlines a direct "dilute-and-shoot" approach, highlighting the simplicity of sample preparation for LC-MS/MS.

1. Materials and Reagents:

  • Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid reference standard

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Formate

  • Formic Acid

2. Standard & Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in LC-MS grade water.

  • Working Standards: Prepare calibration standards by serially diluting the stock solution with a 90:10 mixture of acetonitrile/water to match the initial mobile phase conditions and prevent peak distortion.

  • Sample Preparation: Dilute the sample with the 90:10 acetonitrile/water mixture to bring its concentration into the linear range of the assay. Centrifuge or filter if particulates are present.

3. HILIC-MS/MS Conditions:

  • Column: HILIC Column (e.g., bare silica, 2.1 x 100 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water

  • Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water

  • Gradient: 95% B for 1 min, ramp to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion [M+H]⁺: m/z 208.1

  • Product Ions (for MRM): m/z 86.1 (hypothesized fragment, requires experimental confirmation), m/z 128.0 (hypothesized fragment)

  • Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument to maximize signal.

Workflow and Visualization

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis A Weighing & Dissolution B Dilution in Acetonitrile/Water A->B C HILIC Separation B->C D ESI Ionization C->D E Tandem MS (MRM) Detection D->E F Data Analysis & Quantification E->F

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